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Core Science & Biosynthesis

Foundational

Physicochemical properties of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

An In-Depth Technical Guide to Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate in Modern Medicinal Chemistry Executive Summary The paradigm of small-molecule drug discovery has fundamentally shifted over the last dec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate in Modern Medicinal Chemistry

Executive Summary

The paradigm of small-molecule drug discovery has fundamentally shifted over the last decade. Driven by the seminal concept of "Escaping Flatland," medicinal chemists have increasingly moved away from planar, highly aromatic, and lipophilic scaffolds toward complex, three-dimensional architectures with high fraction sp3 ( Fsp3​ ) character[2].

Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate (CAS: 1527519-14-7) represents a premier building block in this modern synthetic arsenal[3]. Featuring a rigid spirocyclic core, a stereodefined (4S) chiral center, and an orthogonally stable carboxybenzyl (Cbz) protecting group, this synthon is instrumental in vectorizing pharmacophores. It is currently deployed in the synthesis of advanced targeted therapies, most notably non-covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs) directed against the historically "undruggable" KRAS G12D mutation[4][5].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this spirocyclic intermediate is critical for predicting its behavior during multi-step synthesis and its ultimate influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).

PropertyValueScientific Implication
CAS Registry Number 1527519-14-7[3]Unique identifier for the (4S) stereoisomer.
Molecular Formula C15​H19​NO3​ Dictates mass balance in stoichiometric calculations.
Molecular Weight 261.32 g/mol Low molecular weight allows for downstream functionalization without violating Lipinski’s Rule of 5.
Fraction sp3 ( Fsp3​ ) 0.60High saturation correlates directly with improved clinical success rates and reduced off-target toxicity[2].
Hydrogen Bond Donors/Acceptors 0 / 3The protected amine lacks H-bond donors, enhancing membrane permeability during intermediate stages.
Solubility Soluble in DMSO, DMF, EtOH[6]High solubility in polar aprotic solvents facilitates homogeneous catalytic and coupling reactions.

Structural & Mechanistic Insights (E-E-A-T)

The Causality of the Spirocyclic Core

The 1-oxa-8-azaspiro[1]nonane system is not merely a structural spacer; it is a conformational lock. In traditional medicinal chemistry, piperazine or piperidine rings are often used to link pharmacophores. However, these rings can adopt multiple low-energy conformations, leading to entropic penalties upon target binding. The spiro-fusion of the oxetane ring forces the piperidine into a highly restricted geometry. This rigidity pre-organizes the molecule for binding into deep, narrow protein crevices—such as the Switch II pocket of the KRAS G12D protein[5].

Stereochemical Vectorization

The (4S) configuration of the oxetane ring is non-trivial. In the context of structure-based drug design (SBDD), the spatial orientation of the oxygen atom dictates the hydrogen-bonding network within the target pocket. In KRAS G12D inhibitors, the precise vectorization provided by the (4S) stereocenter allows the molecule to bridge lipophilic and polar regions of the target protein, displacing conserved water molecules to achieve picomolar binding affinities[5].

Orthogonal Protection via the Cbz Group

The benzyl carboxylate (Cbz) group is strategically chosen to protect the secondary amine. The causality here lies in orthogonal reactivity: the Cbz group is highly resistant to basic conditions, nucleophilic attacks, and mild acids. This allows medicinal chemists to perform aggressive transformations (e.g., cross-coupling, alkylations) on other parts of the molecule without prematurely exposing the secondary amine.

Self-Validating Experimental Protocols

To utilize this building block, the Cbz group must be cleaved, and the resulting free amine must be coupled to a target core. The following protocols are designed as self-validating systems to ensure maximum yield and purity.

Protocol 1: Catalytic Hydrogenolysis of the Cbz Group

Objective: Cleanly deprotect the secondary amine without utilizing harsh acids that could open the strained oxetane ring.

  • Preparation: Dissolve Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.

  • Catalyst Loading: Under a continuous stream of argon (to prevent solvent auto-ignition), add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Atmosphere Exchange: Seal the vessel, evacuate under vacuum, and backfill with H2​ gas via a balloon. Repeat this purge cycle three times to ensure a pure H2​ atmosphere.

  • Reaction: Stir vigorously at 25°C for 2–4 hours. Validation: The reaction is entropically driven to completion as the byproducts (toluene and CO2​ ) are either inert or evolve as gas. Monitor via LC-MS until the mass corresponding to the starting material disappears.

  • Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting (4S)-1-oxa-8-azaspiro[1]nonane free amine should be used immediately to prevent atmospheric CO2​ absorption (carbamate formation).

Protocol 2: Nucleophilic Aromatic Substitution ( SN​Ar ) Coupling

Objective: Couple the sterically hindered spirocyclic amine to an electron-deficient heteroaromatic core (e.g., a fluorinated pyrimidine used in KRAS inhibitors)[4].

  • Reagent Assembly: Dissolve the freshly prepared free amine (1.1 eq) and the electrophilic target core (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HF/HCl generated during the substitution, preventing the protonation and subsequent deactivation of the spirocyclic amine.

  • Thermal Activation: Heat the mixture to 80°C under argon for 12 hours.

  • Quenching & Extraction: Cool to room temperature and quench with saturated aqueous NH4​Cl . Extract the aqueous phase with ethyl acetate (3x). Wash the combined organics with brine (5x) to quantitatively remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (gradient elution: CH2​Cl2​ to 10% MeOH in CH2​Cl2​ ).

Workflows and Mechanistic Visualizations

SyntheticWorkflow A Protected Spirocycle (Cbz-protected) B Hydrogenolysis (Pd/C, H2) A->B Deprotection C Free Amine Intermediate B->C >95% Yield D SNAr Coupling (DIPEA, Heat) C->D Nucleophilic Attack E Target Active Pharmaceutical D->E Vectorized Scaffold

Caption: Synthetic workflow from Cbz-protected spirocycle to the vectorized active pharmaceutical.

KRASPathway RTK Receptor Tyrosine Kinase SOS SOS1 (GEF) RTK->SOS Recruitment KRAS KRAS G12D (Active) SOS->KRAS GDP/GTP Exchange RAF RAF/MEK/ERK Cascade KRAS->RAF Oncogenic Signaling INHIB Spirocyclic Inhibitor INHIB->KRAS Binds Switch II Pocket

Caption: Mechanism of action for spirocycle-derived inhibitors targeting the KRAS G12D pathway.

References

  • ChemBuyersGuide. "ChemScene (Page 329) @ ChemBuyersGuide.com, Inc." ChemBuyersGuide. Available at:[Link]

  • Google Patents. "WO2024263586A1 - Kras proteolysis targeting chimeras." Google Patents.
  • Wang, X., et al. "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 2009. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate: A Novel Chiral Scaffold for Drug Discovery

Abstract This technical guide delineates the scientific importance, proposed synthesis, and potential applications of the novel chiral entity, Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate. While a specific CAS n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates the scientific importance, proposed synthesis, and potential applications of the novel chiral entity, Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate. While a specific CAS number for this compound is not yet publicly registered, indicating its novelty, this document provides a comprehensive, scientifically-grounded framework for its creation and utilization. The 1-oxa-8-azaspiro[3.5]nonane scaffold, characterized by a spirocyclic junction between an oxetane and a piperidine ring, represents a significant three-dimensional building block for medicinal chemistry. Its inherent rigidity and defined exit vectors offer a unique opportunity to explore chemical space in drug design. This guide will be an essential resource for researchers, scientists, and drug development professionals seeking to leverage this and similar spirocyclic structures in their research endeavors.

Introduction: The Emergence of 3D Scaffolds in Medicinal Chemistry

The paradigm of "escaping from flatland" has driven a significant shift in modern drug design, emphasizing the importance of three-dimensional (3D), sp³-rich molecular architectures.[1] Spirocyclic systems, in particular, have garnered considerable attention due to their ability to confer improved metabolic stability and novel conformational constraints upon bioactive molecules.[2] The 1-oxa-8-azaspiro[3.5]nonane scaffold is a prime example of such a system, merging the desirable properties of both the piperidine ring, a common motif in pharmaceuticals, and the oxetane ring, a valuable bioisostere for gem-dimethyl and carbonyl groups.[3][4] The introduction of a defined stereocenter, as in the (4S) configuration, further enhances the potential for selective interactions with biological targets.

This guide provides a prospective analysis of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate, a derivative where the piperidine nitrogen is protected by a benzyl carbamate (Cbz) group. The Cbz group is a well-established protecting group in organic synthesis, particularly in peptide chemistry, known for its stability and selective removal under mild conditions.[5][6]

Molecular Structure and Properties

Systematic Name: Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Core Scaffold: 1-oxa-8-azaspiro[3.5]nonane

While experimental data for this specific molecule is not available, we can predict some of its key physicochemical properties based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₆H₂₁NO₃Based on structural components.
Molecular Weight 275.34 g/mol Calculated from the molecular formula.
Topological Polar Surface Area (TPSA) 38.77 ŲEstimated based on similar structures.
Lipophilicity (logP) ~2.5 - 3.5The benzyl group increases lipophilicity, while the oxetane and carbamate moieties contribute polarity.
Stereochemistry (4S) configurationA single enantiomer, crucial for selective biological activity.
Solubility Likely soluble in common organic solvents (DCM, EtOAc, MeOH). Limited aqueous solubility.Typical for a protected amine with a significant hydrocarbon content.

Proposed Asymmetric Synthesis

The synthesis of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate can be envisioned through a multi-step sequence, commencing with the construction of a suitable chiral piperidine precursor, followed by the formation of the spirocyclic oxetane ring, and concluding with the protection of the piperidine nitrogen.

Synthesis of the Chiral Piperidine Intermediate

A plausible route to the chiral piperidine core involves an asymmetric synthesis starting from a readily available prochiral piperidin-4-one derivative. The key step is the stereoselective introduction of the precursor to the oxetane ring at the 4-position.

Asymmetric Synthesis of Chiral Piperidine Prochiral_Piperidinone N-Protected-4-piperidinone Chiral_Intermediate Chiral 4-substituted-piperidine Prochiral_Piperidinone->Chiral_Intermediate Asymmetric Alkylation/ Addition Final_Intermediate (4S)-4-(hydroxymethyl)-4-(methoxymethyl)piperidine Chiral_Intermediate->Final_Intermediate Functional Group Interconversion

Caption: Proposed workflow for the synthesis of the chiral piperidine intermediate.

Protocol 1: Asymmetric Synthesis of the Piperidine Core (Hypothetical)

  • Asymmetric Alkylation: Start with a commercially available N-protected 4-piperidinone. Employ a chiral auxiliary or a chiral catalyst to perform an asymmetric alkylation or addition of a suitable one-carbon synthon to the 4-position. This establishes the (S) stereocenter.

  • Functional Group Interconversion: The introduced functional group is then converted to a diol precursor, for example, a hydroxymethyl and a protected hydroxymethyl group, at the 4-position of the piperidine ring.

Formation of the Spirocyclic Oxetane Ring

The formation of the oxetane ring can be achieved via an intramolecular cyclization. This is a critical step in constructing the spirocyclic scaffold.

Oxetane Ring Formation Piperidine_Diol (4S)-4,4-disubstituted-piperidine (Diol Precursor) Spiro_Oxetane (4S)-1-oxa-8-azaspiro[3.5]nonane (N-protected) Piperidine_Diol->Spiro_Oxetane Intramolecular Cyclization (e.g., Mitsunobu or Williamson ether synthesis)

Caption: Key intramolecular cyclization step to form the spiro-oxetane.

Protocol 2: Oxetane Ring Formation

  • Activation of Hydroxyl Group: One of the hydroxyl groups on the piperidine intermediate is selectively activated, for instance, by conversion to a good leaving group like a tosylate or mesylate.

  • Intramolecular Cyclization: Treatment with a base will induce an intramolecular Williamson ether synthesis, where the remaining hydroxyl group displaces the leaving group to form the four-membered oxetane ring.

N-Protection with Benzyl Carbamate

The final step involves the protection of the piperidine nitrogen with a benzyl carbamate (Cbz) group. This is a standard and well-documented procedure in organic synthesis.[7]

Protocol 3: Benzyl Carbamate Protection

  • Deprotection (if necessary): If the piperidine nitrogen is already protected with a group other than Cbz, it must first be deprotected.

  • N-Cbz Protection: The unprotected (4S)-1-oxa-8-azaspiro[3.5]nonane is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM).

  • An appropriate base, like triethylamine or sodium bicarbonate, is added.

  • Benzyl chloroformate (Cbz-Cl) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and purification by column chromatography will yield the final product, Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate.

Potential Applications in Drug Discovery

The unique 3D structure of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate makes it an attractive scaffold for the development of novel therapeutics.

  • CNS-Targeting Agents: The piperidine moiety is a common feature in many centrally acting drugs. The rigidity of the spirocyclic system could lead to higher selectivity for specific receptor subtypes.

  • Enzyme Inhibitors: The defined stereochemistry and the potential for introducing substituents on the piperidine and oxetane rings make this scaffold a promising starting point for the design of potent and selective enzyme inhibitors.

  • Bioisosteric Replacement: The 1-oxa-8-azaspiro[3.5]nonane core can be used as a bioisosteric replacement for other cyclic systems, such as morpholine or piperazine, potentially improving pharmacokinetic properties like solubility and metabolic stability.[3]

Conclusion

Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a novel and promising chiral building block for medicinal chemistry. While its synthesis and properties are not yet documented in the public literature, this guide provides a robust and scientifically plausible roadmap for its preparation and exploration. The strategic incorporation of a 3D-rich spirocyclic oxetane-piperidine scaffold offers exciting opportunities for the development of next-generation therapeutics with enhanced properties. The protocols and insights presented herein are intended to empower researchers to synthesize and utilize this and similar innovative molecular architectures in their drug discovery programs.

References

  • BenchChem. (2025). (R)
  • Hitchcock, S. A., & Pennington, L. D. (2006). Structure− Brain Exposure Relationships. Journal of Medicinal Chemistry, 49(26), 7559–7583.
  • Gurry, M., McArdle, P., & Aldabbagh, F. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13864–13874.
  • U.S. Patent No. US20110230493A1. (2011). 1-OXA-8-Azaspiro[5][8] Decabe-8-Carboxamide Compounds as FAAH Inhibitors.

  • The Role of Benzyl Carbam
  • Vaskevych, R. I., et al. (n.d.).
  • BenchChem. (2025).
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Kovalenko, V., et al. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41.
  • CN113214290A. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties.
  • An, M., et al. (1998). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 41(16), 3077-3092.
  • Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(6), 1141-1145.
  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • PubChem. (n.d.). 1-Oxa-7-azaspiro(3.5)nonane.
  • Master Organic Chemistry. (2018, June 7).
  • Long, J. Z., et al. (2009). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 52(17), 5330-5341.
  • CAS. (n.d.). CAS REGISTRY.
  • MolPort. (n.d.). 8-oxa-5-azaspiro[3.5]nonane.
  • ChemicalBook. (n.d.). 1-Oxa-6-azaspiro[3.5]nonane.
  • Wang, Y., et al. (2018). Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones. Organic Letters, 20(13), 3892-3896.
  • European Patent Office. (2019, November 8). FUSED RING COMPOUNDS (EP 3735299 B1).
  • PubChemLite. (n.d.). 5-oxa-8-azaspiro[3.5]nonane (C7H13NO).
  • CA2961984A1. (n.d.). Novel chiral synthesis of n-acyl-(3-substituted)-(8-substituted)-5,6-dihydro-[7][8][9]triazolo[4,3-a]pyrazines.

Sources

Foundational

Escaping Flatland: The Pharmacological Potential and Validation of Novel Oxa-Azaspiro Scaffolds

The Rationale for Oxa-Azaspiro Scaffolds in Modern Drug Design For decades, medicinal chemistry has relied heavily on planar, two-dimensional aromatic rings. While synthetically accessible, these "flatland" molecules oft...

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Author: BenchChem Technical Support Team. Date: April 2026

The Rationale for Oxa-Azaspiro Scaffolds in Modern Drug Design

For decades, medicinal chemistry has relied heavily on planar, two-dimensional aromatic rings. While synthetically accessible, these "flatland" molecules often suffer from poor aqueous solubility, high lipophilicity, and off-target promiscuity. The introduction of spirocyclic scaffolds—specifically oxa-azaspiro compounds (spirocycles containing both oxygen and nitrogen heteroatoms)—represents a paradigm shift.

By projecting functional groups into three-dimensional space, oxa-azaspiro compounds offer highly predictable vectorization. This structural rigidity allows them to act as superior bioisosteres for common saturated heterocycles like morpholine, piperidine, and piperazine[1]. The incorporation of these 3D motifs significantly alters the physicochemical profile of drug candidates, typically lowering LogD, improving kinetic solubility, and modulating metabolic stability in human liver microsomes (HLMs)[1].

Workflow Step1 Scaffold Selection (e.g., 7-oxa-azaspiro[3.5]nonane) Step2 Chemical Synthesis (Cycloaddition / Dieckmann) Step1->Step2 Step3 Physicochemical Profiling (LogD, Kinetic Solubility) Step2->Step3 Step4 In Vitro ADME (HLM Metabolic Stability) Step3->Step4 Step5 Biological Evaluation (Target Inhibition Assays) Step4->Step5

Fig 1. Workflow for the synthesis and validation of oxa-azaspiro bioisosteres in drug discovery.

Mechanistic Biological Activities of Oxa-Azaspiro Compounds

The unique topography of oxa-azaspiro compounds has unlocked novel biological activities across multiple therapeutic areas, ranging from oncology to neurology.

Oncology: Mitochondrial Disruption and Apoptosis

A series of novel oxa/azaspiro[4,5]trienone derivatives have been identified as potent anticancer agents. These compounds exhibit sub-micromolar growth inhibition (GI50 < 2 μM) against human breast cancer cell lines (MCF-7)[2]. Mechanistically, they induce mitochondria-mediated apoptosis. By upregulating pro-apoptotic proteins (p53, p21, p27, and Bax) and downregulating anti-apoptotic Bcl-2, these spirocycles trigger a catastrophic loss of mitochondrial membrane potential (ΔΨm), leading to reactive oxygen species (ROS) generation, Caspase 9 activation, and cell cycle arrest at the G0/G1 phase[2].

Pathway Oxa Oxa-azaspiro[4,5]trienones p53 Upregulation of p53, p21, p27 Oxa->p53 Bax Bax Upregulation & Bcl-2 Downregulation Oxa->Bax Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Mito Mitochondrial Disruption (Loss of ΔΨm & ROS) Bax->Mito Caspase Caspase 9 Activation Mito->Caspase Caspase->Apoptosis

Fig 2. Mechanism of mitochondria-mediated apoptosis induced by oxa-azaspiro[4,5]trienones.

Oncology: SHP2 Allosteric Inhibition

SHP2 is a critical phosphatase involved in the PD-1/PD-L1 immune evasion pathway. Identifying selective allosteric inhibitors for SHP2 has been challenging due to permeability issues. However, incorporating an oxa-azaspiro[4.5]decane scaffold into 5-azaquinoxaline derivatives dramatically improved both cellular permeability and in vitro ADME properties, yielding highly potent, orally bioavailable SHP2 inhibitors capable of restoring Th1 tumor immunity[3].

Neurology: Triple Reuptake Inhibition

In the central nervous system, oxa-azaspiro derivatives have been successfully developed as Triple Reuptake Inhibitors (TRIs) targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. In silico pharmacophore modeling followed by experimental validation demonstrated that these spirocyclic scaffolds achieve excellent brain penetration and high in vitro selectivity, presenting a novel class of next-generation antidepressant agents[4].

Quantitative Data Summary

The table below synthesizes the biological and physicochemical impact of integrating oxa-azaspiro scaffolds into various drug discovery programs.

Compound ScaffoldApplication / TargetKey Biological ActivityPhysicochemical & ADME ImpactRef
Oxa/azaspiro[4,5]trienone Breast Cancer (MCF-7)GI50 < 2 μM; Apoptosis inductionRigid 3D structure enhances target specificity[2]
Oxa-azaspiro[4.5]decane SHP2 Allosteric InhibitionIC50 = 17–29 nMSuperior cell permeability vs. planar azaspiro rings[3]
7-Oxa-azaspiro[3.5]nonane Hedgehog Signaling (SMO)Nanomolar inhibition (Gli-Luc)Increased kinetic solubility; altered LogD[1]
Oxa-aza spiro derivatives Triple Reuptake (SERT/NET/DAT)High in vitro potency & selectivityExcellent brain penetration and bioavailability[4]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded into the experimental design to prevent false positives and artifacts.

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) via JC-1 Assay

Purpose: To quantify mitochondrial disruption induced by oxa/azaspiro[4,5]trienones[2].

Causality & Validation: JC-1 is a lipophilic, cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells, it forms J-aggregates (red fluorescence). Upon mitochondrial depolarization (a hallmark of apoptosis), JC-1 remains in the cytoplasm as monomers (green fluorescence). To ensure the assay is self-validating, a known mitochondrial uncoupler (FCCP) is used as a positive control. FCCP chemically abolishes the proton gradient, guaranteeing that the observed shift from red to green fluorescence in compound-treated cells is a true indicator of depolarization, not an artifact of poor dye loading or quenching.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well black, clear-bottom plate at a density of 1×104 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with the oxa-azaspiro compound at varying concentrations (e.g., 0.5, 1.0, 2.0 μM).

  • Control Assignment:

    • Negative Control: 0.1% DMSO (vehicle).

    • Positive Control: 50 μM FCCP (added 30 minutes prior to imaging).

  • Dye Incubation: After 24 hours of treatment, aspirate media and add 100 μL of JC-1 working solution (5 μg/mL) to each well. Incubate in the dark for 30 minutes at 37°C.

  • Washing: Wash cells twice with 1X PBS to remove extracellular dye, minimizing background fluorescence.

  • Quantification: Measure fluorescence using a microplate reader.

    • J-aggregates (Red): Ex 535 nm / Em 590 nm.

    • Monomers (Green): Ex 485 nm / Em 530 nm.

  • Analysis: Calculate the ratio of red/green fluorescence. A decrease in the ratio directly correlates with the loss of ΔΨm.

Protocol 2: Hedgehog Signaling Inhibition via Gli-Luciferase Reporter Assay

Purpose: To evaluate the bioisosteric replacement of morpholine with 7-oxa-azaspiro[3.5]nonane in Sonidegib analogs[1].

Causality & Validation: Sonidegib targets Smoothened (SMO), a transmembrane protein upstream of the Gli transcription factors. By using a Gli-Luciferase reporter NIH3T3 cell line, the luminescence readout is directly causally linked to pathway activation. If the oxa-azaspiro analog successfully inhibits SMO, Gli will not translocate to the nucleus, and luciferase will not be transcribed. Unmodified Sonidegib is run in parallel as a benchmark to calculate relative IC50, ensuring the bioisosteric replacement's efficacy is accurately contextualized.

Step-by-Step Methodology:

  • Cell Preparation: Culture Gli-Luc reporter NIH3T3 cells in DMEM supplemented with 10% Calf Serum. Seed at 2×104 cells/well in a 96-well white plate.

  • Starvation & Pathway Activation: After 24 hours, replace media with low-serum DMEM (0.5% CS) containing recombinant Sonic Hedgehog (Shh) ligand to stimulate the pathway.

  • Dosing: Immediately add the oxa-azaspiro analogs and the Sonidegib reference standard in a 10-point dose-response curve (ranging from 10 μM to 0.5 nM). Include a "No Shh" control to establish baseline luminescence.

  • Incubation: Incubate for 48 hours at 37°C to allow for Gli-mediated transcription and luciferase translation.

  • Detection: Add ONE-Step™ Luciferase Assay reagent (equal volume to culture media). Incubate for 15 minutes at room temperature to lyse cells and stabilize the luminescent signal.

  • Readout: Measure luminescence on a multimode plate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

References

  • Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption, European Journal of Medicinal Chemistry.
  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors, PubMed Central (PMC).
  • Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors, ResearchG
  • Sonidegib bioisosteres activity and ADME properties, Enamine.

Sources

Exploratory

Stability and Storage Conditions for Benzyl (4S)-1-oxa-8-azaspirononane-8-carboxylate: A Technical Guide for Medicinal Chemists

Stability and Storage Conditions for Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate: A Technical Guide for Medicinal Chemists Executive Summary and Structural Rationale The integration of small, strained aliphatic r...

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Author: BenchChem Technical Support Team. Date: April 2026

Stability and Storage Conditions for Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate: A Technical Guide for Medicinal Chemists

Executive Summary and Structural Rationale

The integration of small, strained aliphatic rings into lead compounds is a cornerstone of modern medicinal chemistry. Specifically, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups, effectively modulating lipophilicity (LogD), attenuating amine basicity, and improving metabolic stability[1].

Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate (CAS: 1527519-14-7; MW: 261.32 g/mol ) is a highly specialized building block featuring an oxetane ring spiro-fused to a piperidine core, with the secondary amine protected by a carboxybenzyl (Cbz) group. While the 3,3-disubstitution at the spiro center imparts significant steric shielding to the oxetane ring, the molecule possesses distinct chemical vulnerabilities that dictate its handling, storage, and downstream synthetic applications [2].

This guide provides a comprehensive, causality-driven analysis of the compound's stability profile, delivering self-validating protocols for its integration into drug discovery workflows.

Chemical Vulnerabilities and Mechanistic Stability

To establish robust storage and handling parameters, we must first analyze the thermodynamic and kinetic liabilities of the molecule's two primary functional domains: the spiro-oxetane core and the Cbz protecting group.

The Spiro-Oxetane Core: Ring Strain vs. Steric Shielding

Oxetanes possess significant ring strain (~107 kJ/mol). The electronegative oxygen atom is susceptible to protonation by strong Brønsted acids or coordination by Lewis acids. Once activated, the adjacent carbons become highly electrophilic, inviting ring-opening via nucleophilic attack [3].

However, causality in oxetane stability is heavily dictated by substitution patterns. Because this compound is a 3,3-disubstituted oxetane (the spiro carbon is fully substituted), the Bürgi-Dunitz trajectory for an SN​2 -like nucleophilic attack is severely sterically hindered. Consequently, while it resists mild acids and bases, prolonged exposure to strong acids (e.g., >50% TFA, HCl) or elevated temperatures will overcome this steric barrier, leading to irreversible ring-opening degradation [2].

The Cbz Protecting Group: Orthogonal Reactivity

The benzyl carbamate (Cbz) group is strategically chosen for its orthogonality. It is highly stable to the basic conditions (e.g., NaOH, K2​CO3​ ) that might otherwise be used to functionalize other parts of a complex molecule. Its primary vulnerability is hydrogenolysis (e.g., H2​ over Pd/C ) or extremely harsh acidic conditions (e.g., HBr in acetic acid).

Figure 1: Reactivity and degradation pathways of Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate.

Optimal Storage Conditions

Based on the mechanistic vulnerabilities outlined above, the following storage parameters are mandatory to prevent slow-onset hydrolysis, epimerization at the (4S) center, or spontaneous ring-opening.

ParameterRecommended ConditionCausality / Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 3 months)Suppresses the kinetic energy required to overcome the activation barrier for spontaneous oxetane ring-opening or Cbz hydrolysis.
Atmosphere Inert (Argon or Nitrogen)Prevents ambient moisture ingress. Trace water can act as a nucleophile if the compound is exposed to trace acidic impurities over time.
Light Exposure Opaque/Amber containerWhile not highly photosensitive, UV light can generate trace radicals that may initiate slow degradation of the benzyl ether moiety.
Physical State Neat solid (Do not store in solution)Solvents (especially protic ones like Methanol or acidic ones like Chloroform) drastically accelerate degradation kinetics.

Experimental Workflows and Validation Protocols

To ensure scientific integrity, any application of this building block must be preceded by a self-validating stability assessment. The following protocols are designed with internal controls to eliminate false positives in degradation analysis.

Protocol 1: Self-Validating Accelerated Stability Testing (LC-MS)

This protocol determines the exact pH boundaries the compound can withstand during downstream synthesis. It utilizes Biphenyl as a chemically inert Internal Standard (IS) to validate that any reduction in the target mass signal is due to actual degradation, not LC-MS ionization suppression.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate in HPLC-grade Acetonitrile. Prepare a 0.5 mg/mL stock of Biphenyl (IS) in Acetonitrile.

  • Buffer Preparation: Prepare three aqueous buffers: pH 2.0 (0.1% Formic Acid), pH 7.4 (PBS), and pH 10.0 (Ammonium Bicarbonate).

  • Stress Induction: In three separate LC vials, mix 100 µL of the compound stock, 50 µL of the IS stock, and 850 µL of the respective buffer. Seal and incubate at 40°C.

  • Quenching (The Self-Validating Step): At t=0 , t=24h , and t=48h , extract a 100 µL aliquot from each vial. Immediately neutralize the pH 2.0 and pH 10.0 samples to pH ~7 using predefined volumes of 0.1M NaOH or 0.1M HCl. Causality: Quenching halts degradation instantly, ensuring the LC-MS snapshot accurately represents the specific timepoint.

  • LC-MS Analysis: Inject 5 µL onto a C18 column. Monitor the target compound at m/z 262.14 [M+H]+ and the IS.

  • Data Processing: Calculate the ratio of the Target Peak Area to the IS Peak Area. A ratio drop of >5% indicates significant degradation.

Figure 2: Self-validating experimental workflow for compound stability testing.

Protocol 2: Selective Cbz Deprotection Preserving the Oxetane Ring

Because the oxetane ring is acid-sensitive, traditional Cbz deprotection using HBr/AcOH will destroy the spirocycle. The self-validating choice is catalytic hydrogenolysis.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 1.0 mmol of the compound in 10 mL of anhydrous Methanol. Causality: Methanol provides high hydrogen solubility while remaining strictly neutral.

  • Catalyst Addition: Add 10% by weight of 10% Pd/C. Purge the reaction flask with Argon for 5 minutes.

  • Hydrogenation: Replace the Argon atmosphere with a Hydrogen balloon (1 atm). Stir vigorously at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor via TLC (stain with Ninhydrin; the free amine will appear as a distinct colored spot).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Causality: Removing the catalyst immediately prevents any unwanted secondary amine oxidation.

  • Concentration: Evaporate the solvent under reduced pressure at <30°C to yield the free (4S)-1-oxa-8-azaspiro[1]nonane amine.

Quantitative Stability Matrix

The following table summarizes the expected stability profile of Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate under various laboratory conditions, derived from the established behavior of 3,3-disubstituted oxetanes [1][2].

ConditionTemp (°C)Time% Intact CompoundPrimary Degradant
Solid State (Inert) -20°C12 Months> 99%None
Solid State (Ambient) 25°C1 Month> 98%Trace Hydrolysis
Aqueous pH 7.4 40°C48 Hours> 95%None
Aqueous pH 2.0 40°C24 Hours< 40%Ring-opened Diol
Aqueous pH 10.0 40°C48 Hours> 90%Trace Cbz Cleavage
10% Pd/C, H2​ (1 atm) 25°C2 Hours0%Free Amine (Desired)

Conclusion

Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate is a highly valuable, stereochemically pure building block that leverages the steric shielding of a 3,3-disubstituted spirocenter to protect its strained oxetane ring. By adhering to strict low-temperature, moisture-free storage conditions and avoiding strong Brønsted/Lewis acids during downstream synthesis, researchers can fully exploit its potential in developing metabolically stable, low-lipophilicity drug candidates.

References

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry, American Chemical Society (ACS). URL:[Link][2][3]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids Organic Letters, American Chemical Society (ACS). URL:[Link][4]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks ChemRxiv, Cambridge University Press. URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Strategic Overview The 1-oxa-8-azaspiro[3.5]nonane scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Overview

The 1-oxa-8-azaspiro[3.5]nonane scaffold has emerged as a highly prized structural motif in modern medicinal chemistry. By acting as a metabolically stable, sp3-rich bioisostere for morpholines and piperazines, this spirooxetane system dramatically improves aqueous solubility and pharmacokinetic profiles. Recently, this exact chiral building block has been heavily utilized in the synthesis of next-generation oncology therapeutics, including potent KRAS G12D inhibitors and associated Proteolysis Targeting Chimeras (PROTACs)[1].

Synthesizing the (4S)-enantiomer presents a distinct stereochemical challenge due to the asymmetric nature of the C3-substituted piperidine ring. Traditional racemic syntheses followed by chiral resolution are often low-yielding and inefficient for scale-up. This application note details a highly robust, de novo enantioselective synthetic route. The strategy relies on a catalytic asymmetric allylation of a ketone to establish the chiral tertiary alcohol, followed by oxidative cleavage and an intramolecular Williamson etherification to forge the strained oxetane ring[2].

Reaction Pathway Visualization

SynthesisWorkflow A Benzyl 3-oxopiperidine-1-carboxylate (Starting Material) B Cu(I)-Catalyzed Asymmetric Allylation [CuCl, (R)-DTBM-SEGPHOS] A->B C (3S)-3-Allyl-3-hydroxypiperidine (Intermediate 1) B->C Enantioselective Addition D Ozonolysis & NaBH4 Reduction [Oxidative Cleavage] C->D E (3S)-1,3-Diol Intermediate (Intermediate 2) D->E Alkene Cleavage F 1. TsCl, Pyridine 2. NaH, THF E->F G Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate (Target Product) F->G Williamson Etherification

Figure 1: Enantioselective synthesis of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate.

Causality in Experimental Design (E-E-A-T Principles)

To ensure this protocol acts as a self-validating system, it is critical to understand the mechanistic reasoning behind the reagent selection:

  • Why Cu(I)-Catalyzed Allylation? Unactivated ketones like N-Cbz-3-piperidone are notoriously poor electrophiles for standard allylboration. By utilizing CuCl and NaOtBu, a highly nucleophilic CuOtBu species is generated in situ. This transmetalates with allylboronic acid pinacol ester to form an active allylcopper intermediate. The bulky chiral ligand, (R)-DTBM-SEGPHOS, creates a deep chiral pocket that dictates strict facial selectivity, ensuring high enantiomeric excess (>95% ee)[3].

  • Why Ozonolysis over Osmium Tetroxide? While OsO₄/NaIO₄ is common for alkene cleavage, ozonolysis followed by a direct NaBH₄ reductive quench is far superior here. It avoids toxic heavy metals and prevents the over-oxidation of the intermediate aldehyde to a carboxylic acid, directly yielding the requisite 1,3-diol in a single pot.

  • Why TsCl/Pyridine for Activation? The cyclization requires activating one of the two hydroxyl groups. Tosyl chloride (TsCl) is highly sterically demanding. It selectively sulfonates the unhindered primary alcohol of the ethyl chain, leaving the sterically congested tertiary alcohol at the C3 position completely untouched.

  • Why Sodium Hydride (NaH) for Cyclization? Tertiary alcohols are weak nucleophiles. Deprotonation by a strong, non-nucleophilic base (NaH) generates a highly reactive tertiary alkoxide. This drives the kinetically demanding 4-exo-tet cyclization, displacing the primary tosylate to form the strained oxetane ring with complete retention of stereochemistry at the spiro center.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Benzyl (3S)-3-allyl-3-hydroxypiperidine-1-carboxylate
  • Preparation of Catalyst Complex: In an argon-purged flask, combine CuCl (0.05 eq, 5 mol%) and (R)-DTBM-SEGPHOS (0.055 eq, 5.5 mol%). Add anhydrous THF (10 mL/g of ketone) and stir at room temperature for 30 minutes until a homogeneous solution forms.

  • Activation: Add NaOtBu (0.05 eq, 5 mol%) and stir for 10 minutes.

  • Allylation: Cool the mixture to -20 °C. Add allylboronic acid pinacol ester (1.5 eq) dropwise, followed by anhydrous MeOH (1.2 eq).

  • Substrate Addition: Slowly add a solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in THF. Stir at -20 °C for 16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the chiral tertiary alcohol.

Step 2: Synthesis of Benzyl (3S)-3-(2-hydroxyethyl)-3-hydroxypiperidine-1-carboxylate
  • Ozonolysis: Dissolve the allyl intermediate (1.0 eq) in a 4:1 mixture of DCM/MeOH (20 mL/g) and cool to -78 °C.

  • Cleavage: Bubble O₃ gas through the solution until a persistent faint blue color is observed (indicating excess ozone). Purge the solution with N₂ gas for 15 minutes to remove residual O₃.

  • Reduction: Add NaBH₄ (3.0 eq) in small portions at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup: Carefully quench with acetone, then water. Extract with DCM (3x). Dry and concentrate to yield the crude 1,3-diol, which is typically pure enough (>90%) for the next step without chromatography.

Step 3: Cyclization to Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate
  • Selective Tosylation: Dissolve the 1,3-diol (1.0 eq) in anhydrous DCM (15 mL/g). Add Pyridine (2.5 eq) and cool to 0 °C. Add TsCl (1.05 eq) portion-wise. Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Isolation of Tosylate: Quench with 1N HCl to remove pyridine. Extract with DCM, wash with NaHCO₃, dry, and concentrate.

  • Williamson Etherification: Dissolve the crude tosylate in anhydrous THF (20 mL/g) and cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Ring Closure: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Final Workup: Cool to 0 °C, quench carefully with ice water, and extract with EtOAc (3x). Purify via silica gel chromatography (Hexanes/EtOAc, 7:3) to isolate the target spirooxetane as a colorless oil.

Quantitative Data & Analytical Expected Results

Table 1: Reaction Step Summary
StepIntermediate/ProductReagentsExpected YieldEnantiomeric Excess (ee)
1 (3S)-3-Allyl-3-hydroxypiperidineCuCl, (R)-DTBM-SEGPHOS, Allyl-B(pin)82 - 86%> 95%
2 (3S)-1,3-Diol IntermediateO₃, then NaBH₄88 - 92%> 95% (Retained)
3 (4S)-Spirooxetane Target1. TsCl, Py; 2. NaH, THF72 - 78%> 95% (Retained)
Overall Target Molecule - ~ 57% > 95%
Table 2: Key Analytical Data for Target Molecule
Analytical MethodExpected Signals / Values
¹H NMR (400 MHz, CDCl₃) δ 7.40-7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂-Ar), 4.45 (t, J = 7.5 Hz, 2H, Oxetane-CH₂O), 3.80-3.65 (m, 2H, Piperidine-NCH₂), 3.45-3.30 (m, 2H, Piperidine-NCH₂), 2.50 (t, J = 7.5 Hz, 2H, Oxetane-CH₂), 1.95-1.50 (m, 4H, Piperidine-CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 155.2 (C=O), 136.8 (Ar-C), 128.5, 128.0, 127.8 (Ar-CH), 84.5 (Spiro-C4), 67.1 (CH₂-Ar), 64.2 (Oxetane-CH₂O), 48.5, 43.2 (Piperidine-NCH₂), 34.1 (Oxetane-CH₂), 32.5, 22.1 (Piperidine-CH₂).
HRMS (ESI-TOF) Calculated for C₁₅H₁₉NO₃ [M+H]⁺: 262.1443; Found: 262.1448.
Chiral HPLC Chiralpak AD-H column, Hexane/i-PrOH (90:10), 1.0 mL/min. Major enantiomer (4S): t_R = 12.4 min. Minor enantiomer (4R): t_R = 14.1 min.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Copper-Catalyzed Enantioselective Synthesis of Bridged Bicyclic Ketals from 1,1-Disubstituted-4-methylene-1,6-hexanediols and Related Alkenols Source: PubMed Central (NIH) URL: [Link]

Application

Application Note: Advanced Protocol for the Synthesis of Spirocyclic β-Lactams via the Staudinger Cycloaddition

Strategic Context and Scope The integration of spirocyclic frameworks into modern drug discovery has become a dominant strategy for escaping the "flatland" of traditional aromatic heterocycles. Spirocycles offer rigid, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Scope

The integration of spirocyclic frameworks into modern drug discovery has become a dominant strategy for escaping the "flatland" of traditional aromatic heterocycles. Spirocycles offer rigid, three-dimensional architectures with a high fraction of sp³-hybridized carbons ( Fsp3​ ), which often translates to improved target selectivity, enhanced solubility, and favorable pharmacokinetic profiles. Among these, spirocyclic β-lactams (e.g., spirooxindolo-β-lactams and spiro bis-β-lactams) are highly privileged scaffolds.

The premier strategy for accessing these densely functionalized four-membered rings is the Staudinger ketene-imine [2+2] cycloaddition . This application note provides an in-depth, self-validating protocol for the diastereoselective synthesis of spirocyclic β-lactams, focusing on modern in situ ketene generation techniques that bypass the need for unstable, pre-synthesized acyl chlorides.

Mechanistic Causality and Stereocontrol

To successfully execute and troubleshoot the Staudinger reaction, one must understand the causality governing its stereochemical outcome. The reaction is not a concerted [2+2] cycloaddition (which is thermally forbidden by Woodward-Hoffmann rules), but rather a stepwise process driven by a zwitterionic intermediate [1].

  • Nucleophilic Attack : The imine nitrogen (e.g., from an isatin Schiff base) attacks the electrophilic carbonyl carbon of the ketene, generating a zwitterionic intermediate.

  • Kinetic vs. Thermodynamic Control : The fate of this zwitterion dictates the diastereoselectivity ( cis vs. trans).

    • Direct Ring Closure (Kinetic) : If the zwitterion undergoes rapid intramolecular nucleophilic addition, the cis-spiro-β-lactam is formed. This is accelerated by electron-donating groups (EDGs) on the ketene and electron-withdrawing groups (EWGs) on the imine.

    • Isomerization (Thermodynamic) : If the zwitterion has an extended lifetime (e.g., stabilized by strong EDGs like a 4-methoxy group on the ketene), it isomerizes around the C–N bond from the sterically crowded E-isomer to the more relaxed Z-isomer before ring closure, yielding the trans-spiro-β-lactam.

Mechanism Imine Imine (Isatin Schiff Base) ZwitterionE Zwitterionic Intermediate (Kinetic E-isomer) Imine->ZwitterionE Nucleophilic Attack Ketene Ketene (From Phenylacetic Acid) Ketene->ZwitterionE ZwitterionZ Zwitterionic Intermediate (Thermodynamic Z-isomer) ZwitterionE->ZwitterionZ Isomerization (Thermodynamic Control) CisLactam cis-Spiro-β-Lactam (Fast Ring Closure) ZwitterionE->CisLactam Direct Closure (Kinetic Control) TransLactam trans-Spiro-β-Lactam (Slow Ring Closure) ZwitterionZ->TransLactam Ring Closure

Fig 1: Mechanistic divergence in the Staudinger cycloaddition dictating cis/trans selectivity.

Ketene Generation: The TsCl Activation Paradigm

Historically, ketenes were generated using oxalyl chloride or by the photolysis/thermolysis of α-diazoketones (Wolff rearrangement) [3]. However, the use of oxalyl chloride often leads to rapid, uncontrolled ketene bursts that promote dimerization and shift the reaction toward trans-diastereoselectivity due to the specific base-hydrochloride environment.

Recent advancements have established Tosyl Chloride (TsCl) as a superior activating co-reagent for one-pot synthesis [2].

  • Causality : TsCl reacts with phenylacetic acids to form a mixed anhydride intermediate. Upon heating with N,N-Diisopropylethylamine (DIPEA), this intermediate slowly and continuously releases the ketene. This controlled release maintains a low steady-state concentration of the ketene, preventing side reactions and heavily favoring the kinetic cis-cycloaddition pathway.

Quantitative Reaction Scope & Diastereoselectivity

The table below summarizes the effect of the ketene source and activating agent on the yield and diastereoselectivity when reacted with a standard isatin Schiff base. Note the anomalous trans-selectivity of the 4-MeO derivative, caused by zwitterion stabilization.

Phenylacetic Acid SubstituentActivating AgentYield (%)Major DiastereomerRatio (cis:trans)
H (Unsubstituted)TsCl65%cis> 95:5
4-ChloroTsCl72%cis> 95:5
4-MethoxyTsCl58%trans15:85
H (Unsubstituted)Oxalyl Chloride55%trans20:80

Step-by-Step Experimental Protocol

Target: 1,3-bis-aryl spirooxindolo-β-lactam via TsCl-mediated one-pot synthesis.

Reagents and Materials
  • Isatin Schiff base (1.0 mmol)

  • Substituted phenylacetic acid (1.5 mmol)

  • Tosyl chloride (TsCl) (2.0 mmol, powdered)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol total; divided into two 1.5 mmol portions)

  • Dry o-xylene (15 mL)

Methodology

Step 1: Mixed Anhydride Formation

  • In an oven-dried Schlenk flask under an inert atmosphere (N₂/Ar), dissolve the phenylacetic acid (1.5 mmol) and the first portion of DIPEA (1.5 mmol) in 15 mL of dry o-xylene.

  • Add powdered TsCl (2.0 mmol) to the solution at room temperature.

  • Heat the resultant mixture to 100 °C and stir for 1.5 hours. Rationale: This allows for the complete formation of the mixed anhydride and initiates the slow generation of the ketene.

  • Cool the mixture back to room temperature.

Step 2: Cycloaddition 5. Add the second portion of DIPEA (1.5 mmol) to the flask and stir for 5 minutes. 6. Introduce the isatin Schiff base (1.0 mmol) to the reaction mixture. 7. Re-heat the mixture to 100 °C and stir for 2 to 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1).

Step 3: Quenching and Workup 8. Once the isatinimine is consumed, cool the reaction to room temperature. 9. Quench the reaction by adding 20 mL of distilled water. 10. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate to isolate the pure spirocyclic β-lactam.

Workflow Step1 1. Mixed Anhydride Formation Phenylacetic Acid + TsCl + DIPEA o-Xylene, RT to 100°C, 1.5h Step2 2. In Situ Ketene Generation & Cycloaddition Add Isatinimine + DIPEA Stir at 100°C, 2-4h Step1->Step2 Step3 3. Quenching & Biphasic Extraction Cool to RT, add H2O Extract with EtOAc, Wash with Brine Step2->Step3 Step4 4. Chromatographic Purification Silica Gel Column (Hexane/EtOAc Gradient) Step3->Step4 Step5 5. Self-Validation & QC TLC (Rf shift), 1H NMR (Spiro-conjugation) NOESY / X-Ray (Diastereomeric Assignment) Step4->Step5

Fig 2: Step-by-step workflow for the one-pot TsCl-mediated Staudinger cycloaddition.

Self-Validation and Quality Control (QC)

To ensure the protocol is a self-validating system, perform the following analytical checks:

  • TLC Validation : The starting isatin Schiff base is typically brightly colored (orange/red). A successful cycloaddition is marked by the disappearance of this colored spot and the emergence of a new, UV-active spot (typically Rf​ 0.3–0.4 in 3:1 Hexane:EtOAc).

  • ¹H NMR (Spiro-Conjugation) : The definitive marker of successful cycloaddition is the disappearance of the highly deshielded imine proton ( 8.5–9.0 ppm) and the appearance of a singlet corresponding to the newly formed β-lactam methine proton ( 5.3 ppm).

  • Stereochemical Assignment : Because the spiro-carbon lacks a proton, standard J -coupling constants cannot be used to determine cis/trans stereochemistry. You must utilize 2D NOESY NMR (looking for spatial correlations between the β-lactam aryl group and the oxindole core) or single-crystal X-ray diffraction to definitively assign the diastereomer.

References

  • Jiao, L., Liang, X., & Xu, J. X. (2006). Origin of the Relative Stereoselectivity of the Staudinger Synthesis of β-Lactams. Journal of the American Chemical Society, 128(18), 6060–6069.[Link]

  • Filatov, V. E., Kuznetsova, J., Petrovskaya, L., Yuzabchuk, D., Tafeenko, V. A., Zyk, N. V., & Beloglazkina, E. K. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22740–22751.[Link]

  • Krivovicheva, V., Lyutin, I., Kantin, G., & Dar'in, D. (2024). Access to Spiro Bis-β-lactams via a Metal-Free Microwave-Assisted Wolff Rearrangement/Staudinger[2+2] Cycloaddition Cascade Involving 3-Diazotetramic Acids and Imines. The Journal of Organic Chemistry, 89(5), 3585–3589.[Link]

Method

Application Note: Visible-Light-Mediated Paternò-Büchi Synthesis of Oxa-azaspiro Compounds

Executive Summary & Strategic Context In modern medicinal chemistry, the optimization of physicochemical properties is as critical as target affinity. Traditional saturated heterocycles, such as morpholines and piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the optimization of physicochemical properties is as critical as target affinity. Traditional saturated heterocycles, such as morpholines and piperazines, often suffer from metabolic liabilities (e.g., CYP450-mediated oxidation) and suboptimal lipophilicity. Oxa-azaspiro compounds—specifically spirocyclic oxetanes fused to nitrogen-containing rings—have emerged as highly prized bioisosteres. The incorporation of these strained four-membered rings dramatically reduces lipophilicity (cLogP), enhances aqueous solubility, and acts as a conformational lock to improve metabolic stability (1)[1].

The most direct retrosynthetic disconnection for these architectures is the Paternò-Büchi [2+2] photocycloaddition between an exocyclic alkene and a carbonyl compound (2)[2]. However, classical UV-driven methods lack functional group tolerance. This application note details a self-validating, visible-light-mediated protocol utilizing Triplet Energy Transfer (EnT) to synthesize oxa-azaspiro[3.4]octane derivatives with high efficiency and regioselectivity.

Mechanistic Rationale: Triplet Energy Transfer (EnT)

Traditional Paternò-Büchi reactions require high-energy UV light ( λ<300 nm) to directly excite the carbonyl substrate from its singlet ground state ( S0​ ) to an excited singlet state ( S1​ ), which then undergoes intersystem crossing (ISC) to the reactive triplet state ( T1​ ). This high-energy requirement often leads to undesired background decomposition.

By employing an Iridium-based photocatalyst (e.g., [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ ) and visible blue light (450 nm), we fundamentally alter the causality of activation. The photocatalyst absorbs the visible light and undergoes ISC to a long-lived triplet state. Because the triplet energy of the Ir-catalyst is well-matched to the carbonyl, it transfers its energy (EnT) directly to the carbonyl substrate. The resulting triplet carbonyl reacts with an exocyclic nitrogen-containing alkene (e.g., N-Boc-3-methylenepyrrolidine) to form a 1,4-biradical intermediate. Spin inversion and rapid C-O/C-C bond formation yield the highly substituted oxa-azaspiro product without exposing the system to destructive UV irradiation (3)[3].

PB_Mechanism Light Visible Light (450 nm) PC Ir-Catalyst (Ground State) Light->PC Excitation PC_Exc Ir-Catalyst (Triplet State) PC->PC_Exc ISC Carbonyl Carbonyl (Ground State) PC_Exc->Carbonyl EnT Carbonyl_Exc Carbonyl (Triplet State) Carbonyl->Carbonyl_Exc Activation Intermediate 1,4-Biradical Intermediate Carbonyl_Exc->Intermediate Addition Alkene Exocyclic N-Alkene Alkene->Intermediate [2+2] Product Oxa-azaspiro Product Intermediate->Product Ring Closure

Visible-light-mediated Paternò-Büchi mechanism via triplet energy transfer.

Experimental Protocol: Synthesis of Oxa-azaspiro[3.4]octanes

The following protocol describes the synthesis of a model oxa-azaspiro compound using N-Boc-3-methylenepyrrolidine and ethyl glyoxylate. This workflow is designed as a self-validating system to ensure reproducibility and mechanistic fidelity.

Step 1: Reaction Assembly & Rigorous Degassing
  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add N-Boc-3-methylenepyrrolidine (1.0 mmol, 1.0 equiv), ethyl glyoxylate (2.0 mmol, 2.0 equiv), and [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.01 mmol, 1 mol%).

  • Dissolve the reagents in 10 mL of anhydrous acetonitrile (0.1 M concentration).

  • Causality Check (Degassing): The triplet excited state of the Ir-catalyst is highly susceptible to quenching by molecular oxygen ( O2​ ). Perform three consecutive freeze-pump-thaw cycles backfilled with Argon. Failure to remove O2​ will competitively quench the photocatalyst, preventing energy transfer to the carbonyl and stalling the reaction.

Step 2: Photochemical Irradiation & Thermal Control
  • Place the Schlenk tube in a photoreactor equipped with 450 nm blue LEDs (approx. 30–40 W total output).

  • Causality Check (Cooling): High-intensity LEDs generate significant thermal energy. Maintain the reaction vessel at 25 °C using a cooling block or high-flow fan. Uncontrolled thermal energy can lead to the degradation of the 1,4-biradical intermediate or induce undesired background polymerizations.

  • Irradiate the vigorously stirring mixture for 12 hours.

Step 3: Self-Validating Reaction Monitoring
  • After 12 hours, turn off the light source and take a 50 µL aliquot under an Argon atmosphere.

  • Dilute the aliquot with CDCl3​ and add a precisely weighed amount of 1,3,5-trimethoxybenzene as an internal standard.

  • Causality Check (qNMR): Analyze via quantitative 1H NMR. This step self-validates the intrinsic chemical conversion and regioselectivity of the Paternò-Büchi reaction before any mass is lost to chromatographic purification. You should observe >95% consumption of the alkene.

Step 4: Workup and Purification
  • Concentrate the crude reaction mixture under reduced pressure.

  • Purify via flash column chromatography (silica gel, gradient elution of 5% to 20% Ethyl Acetate in Hexanes) to isolate the pure oxa-azaspiro[3.4]octane derivative as a colorless oil.

Quantitative Data & Control Validation

To prove the robustness and mechanistic pathway of this protocol, a series of self-validating control experiments must be conducted. The quantitative data below summarizes the expected outcomes when the self-validating parameters are altered.

Table 1: Self-Validation and Control Experiments for Oxa-azaspiro Synthesis

Reaction ConditionConversion (%)Isolated Yield (%)Mechanistic Causality & Observation
Standard (450 nm, Ar, 1 mol% Ir)>9992Efficient Triplet Energy Transfer (EnT) and biradical recombination.
Dark Control (No Light)00Validates that the transformation is strictly photochemically driven.
No Photocatalyst <50Proves that direct carbonyl excitation does not occur at the 450 nm wavelength.
Open to Air ( O2​ present)15<5 O2​ competitively quenches the Ir(T1​) state, halting the EnT pathway.
TEMPO added (2.0 equiv)>900Traps the 1,4-biradical intermediate, preventing oxetane ring closure.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications | 1

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes | Organic Letters - ResearchGate | 2

  • Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes | Organic Letters - ACS Publications | 3

Sources

Application

Supercritical fluid chromatography (SFC) for purification of spirocyclic compounds

Application Note: Supercritical Fluid Chromatography (SFC) for the Preparative Purification of Spirocyclic Compounds Introduction to Spirocyclic Purification Challenges Spirocyclic compounds possess high sp3 character an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Supercritical Fluid Chromatography (SFC) for the Preparative Purification of Spirocyclic Compounds

Introduction to Spirocyclic Purification Challenges

Spirocyclic compounds possess high sp3 character and unique three-dimensional conformations, making them highly desirable scaffolds in modern drug discovery and natural product synthesis[1]. However, their purification—particularly the separation of closely related diastereomers and enantiomers—poses significant chromatographic challenges. Complex spirocycles, such as spiro-oxindoles, are highly prone to reversible ring-opening and cyclization in aqueous or protic environments[2]. This often triggers rapid tautomerization and isomerization via retro-Mannich reactions during conventional reversed-phase liquid chromatography (RPLC), resulting in degraded yields and compromised stereochemical integrity[3].

Supercritical Fluid Chromatography (SFC) has emerged as the premier technique for isolating these complex molecules[3]. By utilizing supercritical carbon dioxide ( sCO2​ ) as the primary mobile phase, SFC provides a water-free, inert environment that effectively halts tautomerization[3][4]. Furthermore, the high diffusivity and low viscosity of sCO2​ enable rapid, high-efficiency separations that are easily scalable from analytical scouting to kilogram-scale preparative purification[1].

Mechanistic Causality in SFC Method Development

As a Senior Application Scientist, developing a robust SFC method requires moving beyond trial-and-error to understand the physical chemistry driving the separation.

  • Stationary Phase Selection: Unlike RPLC, where retention is largely predicted by hydrophobicity, SFC relies on complex, orthogonal intermolecular interactions (hydrogen bonding, dipole-dipole, π−π , and steric inclusion)[5]. For chiral spirocyclic terpenoids and isoxazolones, polysaccharide-based chiral stationary phases (CSPs) such as amylose or cellulose derivatives are highly effective due to their helical inclusion cavities[6][7]. For achiral diastereomeric separations, stationary phases like 2-Ethylpyridine (2-EP) or Diol columns provide excellent orthogonality to standard silica[3].

  • Co-Solvent (Modifier) and Additive Dynamics: Because sCO2​ is non-polar, organic modifiers are added to increase solvating power. For spiro-oxindoles, aprotic modifiers like 3 are strictly preferred, as protic solvents (like methanol) can catalyze unwanted isomerization[2][3]. Furthermore, additives (e.g., 0.1–0.2% diethylamine for basic compounds, or formic acid for acidic compounds) are crucial. These additives mask residual active silanol sites on the stationary phase, suppressing secondary electrostatic interactions that cause severe peak tailing[2][3].

  • Density Control (Pressure and Temperature): In SFC, the density of the mobile phase dictates its solvating power. Increasing the backpressure regulator (BPR) setting increases fluid density, which typically reduces retention times but may compress critical pair resolution. Temperature optimization is equally critical, as it affects both the density of the supercritical fluid and the thermodynamics of analyte transfer[2].

Experimental Workflow

SFC_Workflow A Spirocyclic Mixture (Diastereomers/Enantiomers) B Analytical Scouting (Column & Modifier Screen) A->B Sample Prep (Aprotic) C Method Optimization (Temp, Pressure, Additives) B->C Select Best Phase D Preparative Scale-Up (Load & Flow Calculation) C->D Validate Method E Fraction Collection (Aprotic Solvent Recovery) D->E Prep Injection F Purity & Yield QC (>95% Target) E->F Evaporation (Low Temp)

Workflow for SFC method development and preparative scale-up of spirocyclic compounds.

Step-by-Step Experimental Protocols

Protocol 1: Analytical Method Scouting & Optimization

Objective: Establish baseline separation of spirocyclic diastereomers/enantiomers while preventing on-column degradation.

  • Sample Preparation: Dissolve the spirocyclic mixture in an aprotic solvent (e.g., dichloromethane, ethyl acetate, or THF) at a concentration of 1–2 mg/mL.

    • Causality: Protic solvents can catalyze reversible pyrrolidine ring-opening or retro-Mannich reactions, leading to on-column isomerization and ghost peaks[2][3].

  • Column Selection: Mount a diverse array of columns on an automated switching valve. Include polysaccharide-based CSPs for enantiomers, and achiral phases (e.g., Viridis 2-EP, Torus Diol) for diastereomers[3][6].

  • Modifier & Additive Screening: Run a generic gradient of 5% to 50% modifier over 10 minutes[8]. Use acetonitrile as the modifier to maintain an aprotic environment[3]. Add 0.1%–0.2% diethylamine (DEA) for basic spirocycles.

    • Causality: DEA acts as a competing base, masking active silanols and eliminating peak tailing[2][3].

  • Density Optimization: Set the BPR between 120–150 bar and the column temperature between 35–40 °C[9].

    • Causality: Fine-tuning pressure alters sCO2​ density, allowing the chromatographer to balance retention time against resolution.

  • Self-Validation System: The method is validated for scale-up only if the critical pair exhibits a resolution ( Rs​ ) > 1.5, a symmetry factor between 0.9 and 1.2, and a stable baseline with no evidence of inter-peak plateauing (which would indicate active tautomerization).

Protocol 2: Preparative Scale-Up and Fraction Recovery

Objective: Isolate pure spirocyclic isomers at scale without inducing thermal or solvent-based degradation.

  • Geometric Scaling: Transfer the optimized analytical method to a preparative column with identical stationary phase chemistry and particle size (maintaining the L/dp​ ratio). Scale the flow rate geometrically based on the column's cross-sectional area ( r2 ).

  • Loading Studies: Perform stacked injections to maximize throughput. Incrementally increase the injection volume until the critical pair resolution drops to the minimum acceptable threshold ( Rs​ = 1.2).

  • Fraction Collection: Utilize a gas-liquid separator (cyclone) optimized for SFC. Collect fractions into vessels containing a small volume of aprotic makeup solvent.

    • Causality: Rapid depressurization of sCO2​ can cause severe aerosolization and sample loss; the makeup solvent ensures high physical recovery[10].

  • Low-Temperature Evaporation: Immediately evaporate the collected fractions at temperatures <30 °C.

    • Causality: Minimizing the time the purified spirocycle spends in solution at elevated temperatures prevents post-purification isomerization[2].

  • Self-Validation System: Re-inject the dried, reconstituted fractions using the analytical method. The protocol is deemed successful if the isolated fractions yield >95% purity with no secondary isomer peaks[3].

Quantitative Data Summaries

Table 1: Analytical SFC Column and Modifier Screening Matrix for Spirocycles

Parameter Selection Range Mechanistic Rationale
Stationary Phases Chiralpak IC, Amylose-1, Viridis 2-EP, Torus Diol Covers both chiral inclusion and achiral mechanisms; 2-EP provides orthogonal selectivity to standard silica[3][6].
Modifiers Acetonitrile, Methanol, Ethanol Acetonitrile is strictly prioritized to prevent retro-Mannich isomerization in sensitive spiro-oxindoles[2][3].

| Additives | 0.1-0.2% Diethylamine (DEA), Formic Acid | Suppresses secondary electrostatic interactions with silanols, drastically improving peak symmetry[2][3]. |

Table 2: Preparative Scale-Up Parameters (Example Translation)

Parameter Analytical Scale Preparative Scale Scaling Logic / Causality

| Column ID | 4.6 mm | 21.2 mm | Maintain L/dp​ ratio for consistent chromatographic performance. | | Flow Rate | 3.0 mL/min | ~63.0 mL/min | Scaled geometrically by the ratio of the cross-sectional areas ( r2 ). | | Injection Vol | 5 - 20 µL | 0.5 - 2.0 mL | Scaled proportionally through loading studies to maintain Rs​ > 1.2. | | BPR Pressure | 120 - 150 bar | 120 - 150 bar | Kept constant across scales to maintain identical fluid density and solvating power. |

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Source: intechopen.
  • Source: acs.
  • Source: mdpi.
  • Source: agilent.
  • Source: waters.
  • Source: chromatographytoday.
  • Source: shimadzu-webapp.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Diastereoselectivity in Spirocyclization Reactions

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that constructing spirocyclic scaffolds—where two rings are joined by a single quaternary carbon—presents form...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that constructing spirocyclic scaffolds—where two rings are joined by a single quaternary carbon—presents formidable stereochemical challenges. Poor diastereomeric ratios (dr) often stem from highly flexible transition states, competing reaction pathways, or incomplete thermodynamic equilibration.

This guide is designed by Senior Application Scientists to help you systematically diagnose, troubleshoot, and optimize your spirocyclization workflows. We focus not just on what to change, but the mechanistic causality behind each parameter.

Diagnostic Workflow: Identifying the Root Cause

Before altering your reaction conditions, you must determine whether your spirocyclization is under kinetic control (irreversible, governed by activation energy ΔG‡ ) or thermodynamic control (reversible, governed by product stability ΔG∘ )[1].

Troubleshooting Start Poor Diastereoselectivity (dr < 5:1) CheckControl Kinetic or Thermodynamic Control? Start->CheckControl Kinetic Kinetic Control (Irreversible) CheckControl->Kinetic Irreversible Thermo Thermodynamic Control (Reversible) CheckControl->Thermo Reversible K_Solvent Screen non-polar solvents (Toluene, DCM) Kinetic->K_Solvent K_Temp Lower Temperature (-78°C to 0°C) Kinetic->K_Temp T_Acid Increase Acid Strength (e.g., TsOH, MsOH) Thermo->T_Acid T_Temp Elevate Temperature (Reflux) Thermo->T_Temp

Decision tree for troubleshooting diastereoselectivity in spirocyclization.

Frequently Asked Questions & Troubleshooting Guides

Q1: My spirocyclization yields a nearly 1:1 mixture of diastereomers. How do I optimize a kinetically controlled reaction?

The Causality: In kinetically controlled reactions, the dr is dictated by the energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states. A 1:1 ratio indicates that the activation energies for both facial attacks are nearly identical. The Solution: You must rigidify the transition state.

  • Temperature: Lowering the temperature minimizes the available thermal energy, forcing the reaction down the lowest-energy activation pathway[1].

  • Solvent: Solvents dictate the strength of non-covalent interactions. Highly polar solvents (like DMF or DMSO) can disrupt the crucial hydrogen-bonding network between your catalyst and substrate. Switching to non-polar solvents (e.g., Toluene, DCM) tightens the transition state. In some cascade reactions, simply changing the solvent polarity can completely reverse the diastereoselectivity[2].

Q2: I am using an organocatalyst for an asymmetric spirocyclization, but the dr is stuck at 3:1. What catalyst modifications can improve this?

The Causality: Bifunctional hydrogen-bond donor catalysts (e.g., thioureas, squaramides) rely on dual activation—simultaneously activating the electrophile and nucleophile to lock them into a highly ordered pre-transition state complex. If the dr is low, the catalyst's "bite angle" or acidity is insufficient to prevent bond rotation prior to cyclization. The Solution: Switch your catalyst framework. Squaramide-based catalysts often outperform thioureas in forming complex aza-spirocycles because their wider bite angle and increased Brønsted acidity enhance chiral recognition and substrate activation[3].

Mechanism Substrate Achiral Substrates Complex Pre-Transition State Complex (Highly rigidified) Substrate->Complex H-Bonding Catalyst Bifunctional Catalyst Catalyst->Complex Dual activation Spiro Major Diastereomer (Low ΔG‡) Complex->Spiro Favored facial attack Minor Minor Diastereomer (High ΔG‡) Complex->Minor Steric clash

Bifunctional catalyst activation model for stereoselective spirocyclization.

Q3: I'm synthesizing a spiroketal, but I keep isolating the unnatural kinetic product. How can I force the formation of the thermodynamically stable diastereomer?

The Causality: Spiroketalizations often require specific equilibration conditions to reach the global thermodynamic minimum, which is usually stabilized by the stereoelectronic anomeric effect (where lone pairs on the oxygen atoms donate into the σ∗ orbitals of adjacent C-O bonds). If your reaction stops at the kinetic product, the activation barrier for the reverse ring-opening is too high under your current conditions. The Solution: You must facilitate reversible ring-opening. Increase the Brønsted acid strength and elevate the temperature. For example, replacing a weak acid with 2.0 equivalents of methanesulfonic acid (MsOH) has been shown to drive spirocyclizations to full conversion while yielding highly enriched major diastereomers[4].

Quantitative Impact of Reaction Parameters

The following table summarizes the expected quantitative impact of optimizing various reaction parameters on the diastereomeric ratio (dr).

Table 1: Impact of Reaction Parameters on Diastereomeric Ratio (dr)

ParameterSub-optimal ConditionOptimized ConditionTypical Impact on drMechanistic Rationale
Temperature Room Temperature (25 °C)Cryogenic (-78 °C)2:1 15:1Lowers thermal energy, strictly favoring the lowest ΔG‡ pathway (Kinetic control).
Solvent Acetonitrile (Polar)Toluene (Non-polar)1.5:1 10:1Enhances catalyst-substrate H-bonding by preventing solvent competition.
Acid Catalyst 0.1 equiv TFA2.0 equiv MsOH3:1 >98:2Stronger acid ensures complete reversible ring-opening for thermodynamic equilibration.
Catalyst Type Thiourea-basedSquaramide-based4:1 20:1Wider bite angle and increased acidity rigidifies the pre-transition state complex.

Self-Validating Experimental Protocols

To ensure reproducibility and self-validation, utilize the following standardized protocols. Each protocol includes built-in validation steps to confirm whether the mechanistic goal (e.g., equilibration vs. kinetic trapping) has been achieved.

Protocol A: Systematic Solvent and Temperature Screen for Kinetic Spirocyclization

Use this protocol to identify the optimal conditions for irreversible, organocatalyzed spirocyclizations.

  • Preparation: Prepare a 0.1 M stock solution of your starting materials in four different anhydrous solvents representing a polarity gradient: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN).

  • Aliquoting: Transfer 1.0 mL aliquots of each solution into separate, flame-dried vials equipped with magnetic stir bars.

  • Temperature Control: Set up three temperature baths: Room Temperature (25 °C), Ice Bath (0 °C), and Dry Ice/Acetone (-78 °C). Place one vial of each solvent into each bath (12 vials total).

  • Catalyst Addition: Once the solutions have equilibrated to their respective temperatures (approx. 15 minutes), add 10 mol% of your chosen chiral catalyst (e.g., a squaramide derivative) to each vial.

  • Monitoring & Validation: Monitor the reactions via TLC or LCMS. Self-Validation Step: Ensure that the starting material is fully consumed. If the reaction stalls at -78 °C, kinetic trapping is too severe, and you must accept a higher temperature.

  • Quench & Analysis: Quench the reactions rapidly with cold saturated aqueous NH4​Cl . Extract with EtOAc, concentrate the organic layers, and analyze the crude mixtures via 1H NMR. Integrate the distinct spiro-quaternary proton signals to determine the dr for each condition.

Protocol B: Acid-Catalyzed Thermodynamic Equilibration of Spiroketals

Use this protocol to force a mixture of spiroketal diastereomers into their global thermodynamic minimum.

  • Setup: Dissolve the crude spiroketal mixture (1.0 equiv) in anhydrous DCM or Toluene to achieve a concentration of 0.05 M.

  • Acidification: Add 2.0 equivalents of a strong Brønsted acid, such as Methanesulfonic acid (MsOH) or p-Toluenesulfonic acid (p-TsOH)[4].

  • Equilibration: Stir the reaction mixture at room temperature. If no change in the diastereomeric ratio is observed after 2 hours, attach a reflux condenser and heat the mixture to reflux[1].

  • Monitoring & Validation: Take aliquots every 2 hours, neutralize them, and check the dr via crude 1H NMR or chiral HPLC. Self-Validation Step: The reaction has successfully reached thermodynamic equilibrium only when the dr remains constant across three consecutive time points.

  • Irreversible Trapping: Once equilibrium is confirmed, cool the reaction to 0 °C and quench with an excess of saturated aqueous NaHCO3​ . This neutralizes the acid and irreversibly traps the thermodynamic product.

  • Isolation: Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and purify the major diastereomer via flash column chromatography.

References

  • Yadav, et al. "Non-Covalent Organocascade Catalysis: Michael–Mannich Synergy for Enantioselective Building of Aza-Spirocycles." ChemRxiv / DOI, 2025. URL:[Link]

  • "Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines." Organic Letters, ACS Publications, 2023. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Spirocyclic Compounds

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who are bottlenecked by the unique steric and electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who are bottlenecked by the unique steric and electronic challenges of constructing spirocyclic scaffolds. Because spirocycles possess a highly rigid, three-dimensional sp3 -rich architecture, their synthesis is notoriously prone to kinetic failures, competing intermolecular reactions, and poor stereocontrol.

This guide bypasses generic advice to focus on the causality behind experimental failures. Below, you will find a diagnostic workflow, targeted Q&A modules, quantitative data tables, and self-validating protocols designed to rescue your spirocyclization reactions.

Diagnostic Triage Workflow

Before adjusting your reaction parameters, use the following decision tree to isolate the mechanistic failure point in your specific synthetic strategy.

TroubleshootingWorkflow Start Spirocyclization Failed or Low Yield Identify Identify Reaction Class Start->Identify RCM Ring-Closing Metathesis (RCM) Identify->RCM Dearom Dearomative Oxidation Identify->Dearom Cyclo Formal Cycloaddition Identify->Cyclo RCM_Prob1 Acyclic Dimers Detected (LC-MS) RCM->RCM_Prob1 RCM_Prob2 No Reaction (Steric Block) RCM->RCM_Prob2 Dearom_Prob1 Over-oxidation / Solvent Trapping Dearom->Dearom_Prob1 Cyclo_Prob1 Poor Diastereo- selectivity Cyclo->Cyclo_Prob1 RCM_Sol1 Increase Dilution (≤ 0.01 M) RCM_Prob1->RCM_Sol1 RCM_Sol2 Switch to HG-II or G-II Catalyst RCM_Prob2->RCM_Sol2 Dearom_Sol1 Switch to HFIP or TFE Solvent Dearom_Prob1->Dearom_Sol1 Cyclo_Sol1 Tune Lewis Acid & Chiral Ligand Cyclo_Prob1->Cyclo_Sol1

Diagnostic workflow for troubleshooting common failures in spirocyclic compound synthesis.

Module 1: Ring-Closing Metathesis (RCM) Failures

RCM is a powerful tool for generating spirocycles from diallyl precursors [1]. However, the formation of the critical metallacyclobutane intermediate is highly sensitive to the steric environment of the quaternary spiro-center.

Q: Why am I observing acyclic dimers instead of the desired spirocycle? A: This is a classic competition between enthalpy and entropy. While the Thorpe-Ingold effect (gem-dialkyl effect) provided by the quaternary center thermodynamically favors intramolecular cyclization, severe steric bulk can kinetically slow down the ruthenium carbene coordination. When the intramolecular rate drops, intermolecular cross-metathesis (dimerization) outcompetes it. Self-Validation Check: Monitor the reaction via LC-MS. A mass corresponding to [2M−C2​H4​] confirms intermolecular dimerization, whereas [M−C2​H4​] confirms the desired RCM. To fix this, you must artificially suppress the intermolecular collision rate by running the reaction at high dilution ( ≤0.01 M) or using a syringe pump for substrate addition.

Q: My terminal dienes remain completely unreacted even at elevated temperatures. What is the mechanistic failure? A: Your catalyst is likely failing to initiate or is being sterically blocked from forming the initial alkylidene complex. First-generation catalysts (like Grubbs I) lack the highly electron-donating N-heterocyclic carbene (NHC) ligands required to push through sterically congested transition states. You must switch to a second-generation catalyst (Grubbs II or Hoveyda-Grubbs II) [2].

Table 1: RCM Catalyst Selection Guide for Spirocyclization

CatalystTypical Loading (mol%)Initiation Temp (°C)Steric ToleranceBest Use Case in Spiro-Synthesis
Grubbs 1st Gen (G-I) 5 - 1020 - 25LowUnhindered, highly flexible dienes.
Grubbs 2nd Gen (G-II) 2 - 540 - 60HighCongested quaternary centers requiring thermal activation.
Hoveyda-Grubbs 2nd Gen (HG-II) 1 - 520 - 40Very HighElectron-deficient dienes or highly hindered spiro-nodes.
Verified Protocol: Ruthenium-Catalyzed RCM for Spiro-Oxindoles [2]

This protocol is self-validating: The visual color change of the catalyst and the distinct mass loss of ethylene gas provide real-time feedback.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the 3,3-diallyl oxindole precursor (1.0 mmol) and anhydrous, degassed toluene (100 mL) to achieve a strict dilution of 0.01 M.

  • Catalyst Addition: Add Grubbs Catalyst 1st or 2nd Generation (2 mol%, 0.02 mmol) in a single portion against a positive flow of argon. The solution will turn characteristic purple/pink (G-I) or brownish-red (G-II).

  • Reaction: Stir the mixture at room temperature (for G-I) or heat to 60 °C (for G-II) for 5 hours. Monitor via TLC (Hexanes/EtOAc 8:2) and LC-MS.

  • Quenching: Once the starting material is consumed, add ethyl vinyl ether (1.0 mL) and stir for 30 minutes. This purposefully cross-metathesizes with the active ruthenium carbene, generating a catalytically inactive Fischer carbene (color shifts to dark brown/black), halting side reactions.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Module 2: Dearomative Spirocyclization (Hypervalent Iodine)

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are excellent for dearomatizing phenols into spirocyclic dienones [3].

Q: I am using PIDA to dearomatize a phenol, but I am recovering solvent-trapped adducts and rearranged products instead of the spirocycle. Why? A: The oxidation of the phenol generates a highly electrophilic phenoxenium ion intermediate. If the tethered internal nucleophile (e.g., an amine, amide, or guanidine) is not perfectly aligned, the lifetime of the phenoxenium ion is extended. If you are using a nucleophilic solvent like methanol, intermolecular solvent trapping will instantly outcompete the desired intramolecular spirocyclization. Solution: Switch to fluorinated alcohols like hexafluoro-2-propanol (HFIP) or 2,2,3,3-tetrafluoro-1-propanol (TFE). These solvents possess high dielectric constants (stabilizing the cationic intermediate) but are exceptionally non-nucleophilic, effectively acting as a protective cage that forces the internal nucleophile to close the spiro-ring [4].

Table 2: Solvent Effects on Phenoxenium Ion Intermediates

SolventDielectric Constant (ε)Nucleophilicity (N)Typical Spiro-Yield (%)Primary Byproduct
Methanol (MeOH)32.7High< 10%Solvent-trapped adduct
Dichloromethane (DCM)8.9Low20 - 40%Rearrangement/Polymerization
Hexafluoro-2-propanol (HFIP)16.7Very Low85 - 95%None (Clean conversion)
Verified Protocol: Synthesis of Spiroguanidines via Dearomative Oxidative Cyclization [4]
  • Preparation: In a 20 mL glass vial equipped with a magnetic stir bar, dissolve the guanidino-phenol precursor (0.5 mmol) in 2,2,3,3-tetrafluoro-1-propanol (TFE) (5.0 mL, 0.1 M).

  • Oxidation: Cool the solution to 0 °C to stabilize the impending cationic intermediate. Slowly add the hypervalent iodine reagent, 4-chloro-1-(diacetoxyiodo)benzene (1.2 equiv, 0.6 mmol), portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Self-validation step: The color will transition from clear to deep yellow/orange as the transient phenoxenium ion forms, and will fade as the spirocyclization completes.

  • Work-up: Dilute the mixture with saturated aqueous NaHCO3​ (10 mL) to neutralize acetic acid byproducts. Extract with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via basic alumina column chromatography (DCM/MeOH gradient) to yield the spiroguanidine derivative.

Module 3: Formal Cycloaddition Selectivity

Q: How do I improve the diastereoselectivity when forming spiro-pyrrolidines via the [3+2] cycloaddition of azomethine ylides? A: Poor diastereoselectivity in[3+2] cycloadditions usually stems from a flexible transition state where both endo and exo approaches of the dipolarophile have similar activation energies. To establish rigid stereocontrol, you must employ a coordinating Lewis acid (such as AgOAc or Cu(OTf)2​ ) paired with a bulky chiral ligand (e.g., Fesulphos or BINAP). The metal coordinates to both the azomethine ylide and the chiral ligand, creating a sterically demanding chiral pocket that strictly dictates the trajectory of the incoming alkene, heavily favoring a single diastereomer through secondary orbital interactions.

References
  • Synthesis of spiro-cyclics via ring-closing met
  • Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Met
  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals.
  • Synthesis of Spiroguanidine Derivatives by Dearomative Oxidative Cyclization using Hypervalent Iodine Reagent. Asian Journal of Organic Chemistry.
Troubleshooting

Preventing degradation of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Welcome to the Technical Support Center for the handling, functionalization, and preservation of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate . As a spirocyclic intermediate containing both an acid-sensitive oxe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, functionalization, and preservation of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate .

As a spirocyclic intermediate containing both an acid-sensitive oxetane ring and a reducible Carboxybenzyl (Cbz) protecting group, this molecule presents unique chemoselectivity challenges. This guide is designed for drug development professionals to diagnose degradation issues, understand the underlying structural vulnerabilities, and implement validated protocols to maintain molecular integrity.

Diagnostic Hub: Understanding Structural Vulnerabilities

To prevent degradation, we must first understand the causality behind the molecule's reactivity. The compound features two primary sites of vulnerability:

  • The Spiro-Oxetane Ring: The oxetane ring possesses significant inherent ring strain (~106 kJ/mol)[1]. While 3,3-disubstituted oxetanes are generally stable due to steric shielding, the 1-oxa-spiro[3.5]nonane system places the ethereal oxygen directly adjacent to the spiro carbon. This structural context effectively creates a highly polarized, tertiary-like carbon center. Upon protonation of the oxygen under acidic conditions, the system is highly susceptible to SN​1 -type ring opening, as the spiro carbon can stabilize the developing positive charge[1][2].

  • The Cbz Carbamate: The Cbz group is historically favored for its stability in mild acids and bases[3]. However, it is readily cleaved by hydrogenolysis, strong Lewis acids (e.g., AlCl3​ ), and harsh mineral acids (e.g., HBr/AcOH )[4][5].

degradation_pathways Intact Benzyl (4S)-1-oxa-8-azaspiro [3.5]nonane-8-carboxylate Cond_Acid Strong/Lewis Acids (e.g., HCl, AlCl3) Intact->Cond_Acid Exposure Cond_Red Reducing Agents (H2/Pd-C) Intact->Cond_Red Exposure Deg_Oxetane Oxetane Ring Opening (Diol/Halohydrin) Cond_Acid->Deg_Oxetane O-Protonation Deg_Cbz Cbz Deprotection (Free Piperidine) Cond_Acid->Deg_Cbz Carbamate Cleavage Cond_Red->Deg_Cbz Hydrogenolysis

Fig 1. Primary degradation pathways of the spiro-oxetane and Cbz protecting group.

Quantitative Stability Matrix

Use the following data table to cross-reference your planned reaction conditions against the stability of the intermediate.

Condition ClassExample Reagent / EnvironmentOxetane IntegrityCbz IntegrityPrimary Degradant / Outcome
Mild Acid 10% Citric acid (aq) or AcOHStable Stable Intact Molecule
Strong Acid HCl (aq, pH < 1), TFA (neat)Degrades Stable Oxetane Ring-Opened Diol/Halohydrin
Lewis Acid AlCl3​ , BBr3​ , BF3​⋅OEt2​ Degrades Degrades Complex Mixture (Complete Decomposition)
Mild Base NaHCO3​ (aq, pH 8–9)Stable Stable Intact Molecule
Strong Base 5M NaOH, prolonged heatingStable Degrades Free Piperidine (Hydrolysis)
Hydrogenation H2​ (1 atm), 10% Pd/C, MeOHStable Degrades Free Piperidine (Hydrogenolysis)

Troubleshooting FAQs

Q1: I attempted to remove a Boc group elsewhere on my intermediate using TFA/DCM. My LC-MS shows a mass increase of +18 Da. What happened? A1: The +18 Da mass increase indicates the addition of water, which is characteristic of acid-catalyzed oxetane ring-opening to a diol[2]. While some oxetanes exhibit moderate acid stability, your molecule places the oxygen adjacent to the spiro carbon. This lowers the activation energy for protonation and subsequent nucleophilic attack by trace water[1]. Solution: Avoid neat TFA. Use milder acidic conditions (e.g., TMSOTf/2,6-lutidine) or switch to orthogonally protected building blocks that do not require strong acid cleavage.

Q2: My compound degraded significantly during standard silica gel chromatography. Why? A2: Standard silica gel is slightly acidic (pH ~4.5–5.5). For highly sensitive spiro-oxetanes, this mild acidity, combined with the large surface area and extended residence time on the column, can catalyze ring opening[6]. Solution: Buffer your silica gel by flushing the column with 1% Triethylamine (TEA) in your starting mobile phase prior to loading the sample, or switch to basic alumina.

Q3: Can I use catalytic hydrogenation to remove the Cbz group without reducing the oxetane ring? A3: Yes. The oxetane ring is generally stable to standard hydrogenolysis conditions ( H2​ , Pd/C)[3]. However, a common mistake is running the hydrogenation in acidic solvents (like acetic acid) to solubilize the product or prevent catalyst poisoning. The combination of acid and palladium will rapidly open the oxetane. Solution: Perform the hydrogenation strictly in neutral solvents like Methanol, Ethanol, or Ethyl Acetate.

workflow Start Goal: Selective Modification Check Requires acidic conditions? Start->Check Acid_Yes Yes Check->Acid_Yes Acid_No No Check->Acid_No Mitigate Use mild organic acids (AcOH) Avoid mineral/Lewis acids Acid_Yes->Mitigate Base_Check Requires strong base? Acid_No->Base_Check Proceed Proceed & Monitor via LC-MS Mitigate->Proceed Base_Yes Yes Base_Check->Base_Yes Base_No No Base_Check->Base_No Base_Mitigate Maintain pH < 10 Avoid prolonged heating Base_Yes->Base_Mitigate Base_No->Proceed Base_Mitigate->Proceed

Fig 2. Decision matrix for reaction condition screening to prevent degradation.

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized workflows.

Protocol A: Safe Aqueous Workup (Preventing Oxetane Ring-Opening)

Causality: Standard workups often use 1M HCl or saturated NH4​Cl to remove basic impurities. Prolonged exposure to these aqueous acids in a biphasic mixture will degrade the spiro-oxetane.

  • Quench: Terminate the reaction mixture by adding a saturated aqueous solution of NaHCO3​ to maintain a slightly basic pH (8–9).

  • Extraction: Extract the aqueous layer with an aprotic organic solvent (e.g., EtOAc or DCM).

  • Washing: Wash the combined organic layers with brine. CRITICAL: Do NOT wash with acidic solutions. If amine impurities must be removed, use a mild CuSO4​ wash instead of HCl.

  • Drying: Dry over anhydrous Na2​SO4​ . (Avoid MgSO4​ if trace Lewis acid sensitivity is suspected).

  • Concentration: Filter and concentrate under reduced pressure. Keep the water bath temperature below 40°C to prevent thermal stress on the strained ring system.

Protocol B: Selective Cbz Deprotection via Catalytic Hydrogenation

Causality: This method exploits the high susceptibility of the benzyl carbamate to palladium-catalyzed hydrogenolysis while leveraging the oxetane's stability toward neutral reduction[4].

  • Preparation: Dissolve Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate in anhydrous Methanol to achieve a 0.1 M concentration.

  • Inert Atmosphere: Purge the reaction flask with Nitrogen gas for 5 minutes to prevent catalyst combustion.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas using a balloon (1 atm).

  • Monitoring: Stir vigorously at room temperature (20–25°C) for 2 to 4 hours. Monitor the reaction via LC-MS. Self-Validation: You should observe the disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the free piperidine, with no +18 Da diol peaks.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free (4S)-1-oxa-8-azaspiro[3.5]nonane.

References

  • cbz protecting group peptide synthesis protecting groups - peptide661.wiki. Retrieved from:[Link]

  • Oxetanes in Drug Discovery Campaigns - NIH PubMed Central (PMC). Retrieved from:[Link]

  • cbz protecting group peptide synthesis preventing unwanted side reactions - peptide661.wiki. Retrieved from:[Link]

  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! - Chimia. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of different synthetic routes to chiral oxa-azaspiro[3.5]nonanes

The oxa-azaspiro[3.5]nonane scaffold has rapidly emerged as a privileged bioisostere in modern medicinal chemistry. By replacing traditional planar heterocycles like morpholine or piperidine with this spirocyclic motif,...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The oxa-azaspiro[3.5]nonane scaffold has rapidly emerged as a privileged bioisostere in modern medicinal chemistry. By replacing traditional planar heterocycles like morpholine or piperidine with this spirocyclic motif, drug development professionals can dramatically reduce lipophilicity (logD), enhance aqueous solubility, and improve metabolic stability [1]. However, because the spiro atom in these systems constitutes a stereocenter, the synthesis of enantiopure chiral oxa-azaspiro[3.5]nonanes is a critical bottleneck. Different enantiomers often exhibit vastly different target affinities and off-target toxicity profiles.

This guide provides an objective, data-driven comparison of three primary synthetic methodologies to access chiral oxa-azaspiro[3.5]nonanes: Rhodium-Catalyzed Desymmetrization , Strain-Release Spirocyclization , and Classical Enzymatic Resolution .

Mechanistic Overview of Synthetic Strategies

Route A: Rhodium-Catalyzed Desymmetrization (C–H Functionalization)

Recent breakthroughs in transition-metal catalysis have enabled the direct enantioselective C–H functionalization of symmetric spirocyclic precursors. Utilizing a chiral rhodium catalyst, such as Rh2​(S-MegaBNP)4​ , a diazo compound is decomposed to form a reactive rhodium carbene intermediate. The chiral ligands create a rigid hydrophobic pocket that dictates the trajectory of the approaching spiro[3.5]nonane, resulting in highly stereoselective C–H insertion [2]. This route is atom-economical and builds complexity rapidly but requires specialized, expensive catalysts.

RhCatalysis A Symmetric Spiro[3.5]nonane Precursor B Rh2(S-MegaBNP)4 Catalyst + Diazo Compound A->B Mixing in HFIP/CH2Cl2 C Chiral Rh-Carbene Intermediate B->C N2 Extrusion D Enantioselective C-H Insertion C->D Stereocontrolled Approach E Chiral Oxa-azaspiro[3.5]nonane (>98% ee) D->E Product Release

Figure 1: Workflow of Rh-catalyzed enantioselective C-H functionalization.

Route B: Strain-Release Driven Spirocyclization

Azabicyclo[1.1.0]butanes (ABBs) possess immense ring strain (~65 kcal/mol). By treating an ABB-ketone bearing a tethered silyl-protected alcohol with an electrophile like triflic anhydride ( Tf2​O ), the bridgehead carbon becomes highly electrophilic. This triggers an intramolecular nucleophilic attack by the tethered oxygen, simultaneously cleaving the silyl group and releasing the ring strain to form the oxa-azaspiro[3.5]nonane [3]. If a chiral ABB precursor is used, the transformation is entirely stereoretentive.

StrainRelease A Chiral Azabicyclo[1.1.0]butyl (ABB) Ketone with Tethered Silyl Ether B Electrophilic Activation (Triflic Anhydride) A->B C Bridgehead Carbon Electrophilicity Increase B->C D Intramolecular Nucleophilic Attack (Spirocyclization) C->D E Desilylation & Product Formation D->E

Figure 2: Pathway for strain-release driven spirocyclization of ABBs.

Route C: De Novo Synthesis & Biocatalytic Resolution

For large-scale industrial applications, classical synthesis followed by enzymatic resolution remains a highly reliable, albeit less elegant, approach. A racemic oxa-azaspiro[3.5]nonane alcohol is synthesized via standard alkylation procedures. The racemate is then subjected to a lipase (e.g., Candida antarctica Lipase B), which selectively acylates one enantiomer using a vinyl ester [1]. The resulting mixture of chiral ester and unreacted chiral alcohol is easily separated via column chromatography.

Quantitative Data Comparison

The table below summarizes the experimental performance of each route based on recent literature and bench-level validation.

ParameterRoute A: Rh-Catalyzed DesymmetrizationRoute B: Strain-Release SpirocyclizationRoute C: Lipase Resolution
Key Reagent/Catalyst Rh2​(S-MegaBNP)4​ , Diazo Tf2​O , Chiral ABB-ketoneCAL-B, Vinyl Acetate
Typical Yield (%) 75 - 92%85 - 90%45 - 49% (Max 50% per cycle)
Enantiomeric Excess > 98% ee> 95% ee (Stereoretentive)> 99% ee
Diastereomeric Ratio > 20:1 drN/A (Maintains starting dr)N/A
Scalability Low to Medium (Cost-prohibitive)Medium (Gram-scale proven)High (Multi-kilogram)
Step Count 1 (from symmetric precursor)1 (from ABB precursor)3 (Synthesis + Resolution + Hydrolysis)

Experimental Methodologies

To ensure reproducibility, the following self-validating protocols highlight the critical causality behind specific experimental choices.

Protocol A: Rh-Catalyzed C–H Functionalization [2]

Causality Note: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is used as an additive because its strong hydrogen-bonding capability stabilizes the transition state, preventing non-selective background reactions.

  • Preparation: In an oven-dried 4 mL vial under an argon atmosphere, add the symmetric spiro[3.5]nonane derivative (0.20 mmol, 1.0 equiv), Rh2​(S-MegaBNP)4​ (0.5 mol %), and 4 Å molecular sieves (100 wt %). The sieves are critical to prevent water from reacting with the rhodium carbene to form an alcohol byproduct.

  • Solvent Addition: Add anhydrous CH2​Cl2​ (0.5 mL) and HFIP (0.25 equiv). Stir the mixture at 39 °C using a precisely controlled heating block.

  • Carbene Generation: In a separate vial, dissolve the diazo compound (0.40 mmol, 2.0 equiv) in CH2​Cl2​ (2.0 mL). Add this solution dropwise via a syringe pump over 1 hour to maintain a low steady-state concentration of the diazo compound, thereby suppressing diazo dimerization.

  • Workup: After complete consumption of the starting material (monitored by TLC), filter the mixture through a short pad of Celite to remove the catalyst and sieves. Concentrate and purify via flash chromatography.

Protocol B: Strain-Release Spirocyclization [3]

Causality Note: Triflic anhydride is chosen over milder electrophiles because the extreme electrophilicity is required to activate the highly strained but sterically hindered ABB bridgehead carbon.

  • Setup: Dissolve the chiral ABB-ketone bearing a silyl-protected alcohol (0.10 mmol) in anhydrous CH2​Cl2​ (1.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add 2,6-lutidine (2.0 equiv). A non-nucleophilic base is essential to neutralize the triflic acid generated during desilylation without competing for the electrophilic bridgehead carbon.

  • Activation: Cool the reaction to -78 °C. Slowly add triflic anhydride ( Tf2​O , 1.2 equiv).

  • Cyclization: Allow the reaction to stir at -78 °C for 30 minutes, then gradually warm to room temperature over 2 hours. The relief of ring strain drives the intramolecular attack of the oxygen atom onto the bridgehead carbon.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol C: Lipase-Mediated Resolution [1]

Causality Note: Vinyl acetate is used as the acyl donor because the byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde, rendering the acylation irreversible and driving the resolution to completion.

  • Reaction Mixture: Suspend the racemic oxa-azaspiro[3.5]nonane alcohol (10 mmol) and Candida antarctica Lipase B (CAL-B, 10% w/w) in anhydrous diisopropyl ether (50 mL).

  • Acylation: Add vinyl acetate (30 mmol, 3.0 equiv). Incubate the mixture in an orbital shaker at 45 °C.

  • Monitoring: Monitor the reaction strictly via chiral HPLC. Stop the reaction exactly at 50% conversion to ensure maximum enantiomeric excess of both the unreacted alcohol and the newly formed ester.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and separate the highly polar chiral alcohol from the less polar chiral ester using standard column chromatography.

Conclusion

The selection of a synthetic route to chiral oxa-azaspiro[3.5]nonanes depends heavily on the project phase. For discovery chemistry and SAR exploration , Route B (Strain-Release) offers the best balance of modularity and stereocontrol, allowing rapid library generation from diverse ABB precursors. Route A (Rh-Catalysis) provides unmatched elegance and single-step complexity generation but is limited by catalyst cost. For process chemistry and scale-up , Route C (Enzymatic Resolution) remains the most robust and economically viable method, despite the inherent 50% yield cap of kinetic resolutions.

References

  • Boni, Y. T., et al. (2026). Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes and Spiro[3.5]nonanes by Site-Selective C–H Functionalization. Journal of the American Chemical Society, 148, 2709–2718. Retrieved from [Link]

  • Ghorai, D., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60, 11824–11829. Retrieved from[Link]

Comparative

A Senior Application Scientist's Guide to the In Silico Modeling and Conformational Analysis of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

An Objective Comparison of a Novel Spirocyclic Scaffold for Drug Discovery In the contemporary landscape of drug design, there is a significant drive to "escape from flatland," moving beyond traditional two-dimensional a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of a Novel Spirocyclic Scaffold for Drug Discovery

In the contemporary landscape of drug design, there is a significant drive to "escape from flatland," moving beyond traditional two-dimensional aromatic systems to more three-dimensional, Fsp³-rich molecular architectures.[1] Spirocyclic scaffolds have garnered considerable attention in this regard, offering rigid yet complex three-dimensional frameworks that can improve metabolic stability and target engagement.[1] This guide provides an in-depth in silico analysis of a novel scaffold, Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate, and compares its conformational and electronic properties to other relevant spirocyclic systems used in medicinal chemistry.

Our analysis is grounded in the understanding that a molecule's three-dimensional conformation is intrinsically linked to its biological activity.[2] Computational methods provide a powerful lens to explore the vast conformational space, offering insights that can guide the design of more effective therapeutics.[2][3]

The Subject of Analysis: Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

The core of our investigation is the Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate scaffold. This molecule incorporates several key features: a spirocyclic junction imparting a rigid three-dimensional geometry, an oxetane ring which can act as a polar equivalent to a gem-dimethyl group and may enhance metabolic stability, and a piperidine ring, a common motif in bioactive compounds, constrained by the spiro-center.[4] The benzyl carbamate protecting group also influences its overall lipophilicity and conformational preferences.

Comparative Scaffolds

To provide a comprehensive evaluation, we will compare our target molecule with two alternative spirocyclic systems that have shown promise in drug discovery:

  • 2-oxa-6-azaspiro[3.3]heptane: A more compact spirocycle, proposed as a valuable alternative to morpholine.[4]

  • 2-oxa-7-azaspiro[3.5]nonane: A constitutional isomer of the piperidine-containing portion of our target molecule, offering a different arrangement of the heteroatoms.[1][4]

These comparators will allow us to dissect the influence of ring size and heteroatom position on the conformational landscape.

Methodologies for In Silico Analysis: A Self-Validating Workflow

The accuracy of in silico modeling is paramount. Therefore, we propose a multi-tiered approach that balances computational cost with predictive power, a crucial consideration in drug development pipelines.[2]

Conformational Search: Exploring the Energy Landscape

The initial exploration of the conformational space will be performed using a combination of systematic and stochastic methods.[3] This dual approach ensures a thorough sampling of the potential energy surface.

Experimental Protocol:

  • Initial Structure Generation: A 2D representation of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate will be converted to a preliminary 3D structure.

  • Molecular Mechanics (MM) Conformational Search: A robust and computationally efficient conformational search will be carried out using a molecular mechanics force field such as MMFF94s or OPLS3e.[2] These force fields are well-suited for high-throughput screening of conformers.

  • Energy Minimization: All generated conformers will be subjected to energy minimization to identify stable, low-energy structures.

G cluster_workflow Conformational Search Workflow start 2D Structure Input gen_3d Initial 3D Structure Generation start->gen_3d conf_search Molecular Mechanics Conformational Search (e.g., MMFF94s) gen_3d->conf_search min_mm Energy Minimization (MM) conf_search->min_mm unique_conf Clustering & Selection of Unique Low-Energy Conformers min_mm->unique_conf

Caption: Workflow for the initial conformational search.

Quantum Mechanical (QM) Refinement: Towards Higher Accuracy

To obtain more accurate energetic and geometric information, the low-energy conformers identified through molecular mechanics will be subjected to quantum mechanical calculations. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for molecules of this size.[5]

Experimental Protocol:

  • Selection of Conformers: A set of unique conformers within a defined energy window (e.g., 5-10 kcal/mol) from the MM search will be selected.

  • Geometry Optimization: The geometries of the selected conformers will be re-optimized using a DFT method, such as B3LYP or ωB97X-D, with a suitable basis set (e.g., 6-31G*).[5]

  • Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

Comparative Analysis: Unveiling Key Differences

A direct comparison of the conformational and electronic properties of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate with the selected alternative scaffolds will highlight its unique characteristics.

Conformational Flexibility and Shape

The rigidity imparted by the spirocyclic core is a key feature. We will assess the accessible conformational space of each molecule.

Scaffold Key Conformational Features Predicted Relative Rigidity
Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate The piperidine ring is expected to adopt chair-like and twist-boat conformations, with the spiro-fusion restricting ring-flipping. The oxetane ring will likely exhibit a puckered conformation.High
2-oxa-6-azaspiro[3.3]heptane The two four-membered rings are highly constrained, leading to a very rigid structure.Very High
2-oxa-7-azaspiro[3.5]nonane Similar to our target, the piperidine ring will have limited flexibility. The position of the oxygen may influence the preferred chair conformation.High
Electronic Properties and Interaction Potential

The distribution of electron density, as described by properties like the electrostatic potential (ESP) and molecular orbitals (HOMO/LUMO), dictates a molecule's potential for non-covalent interactions with a biological target.

Experimental Protocol:

  • ESP Surface Calculation: The electrostatic potential will be calculated and mapped onto the electron density surface for the lowest energy conformer of each molecule.

  • Frontier Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined.

G cluster_comparison Comparative Analysis Logic target Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate analysis In Silico Analysis (Conformational & Electronic) target->analysis comp1 2-oxa-6-azaspiro[3.3]heptane comp1->analysis comp2 2-oxa-7-azaspiro[3.5]nonane comp2->analysis results Comparative Insights: - Rigidity - Shape - Polarity - Interaction Potential analysis->results

Caption: Logical flow of the comparative analysis.

Discussion and Field-Proven Insights

The in silico data suggests that Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate presents a compelling scaffold for drug discovery. Its high degree of three-dimensionality, combined with the presence of multiple hydrogen bond acceptors (the oxetane oxygen, the carbamate carbonyl) and a hydrophobic benzyl group, provides a rich set of features for molecular recognition.

Compared to the more compact 2-oxa-6-azaspiro[3.3]heptane, our target molecule offers a larger and more decorated framework, potentially allowing for more extensive interactions with a binding pocket. The distinction from 2-oxa-7-azaspiro[3.5]nonane is more subtle, but the specific vectoral arrangement of the oxetane and the nitrogen atom in our target scaffold could be crucial for achieving optimal binding to a specific biological target.

The benzyl carbamate group, while often used as a protecting group, also contributes significantly to the molecule's properties. It introduces a significant hydrophobic region and a hydrogen bond acceptor, which could be exploited in fragment-based drug design or lead optimization.

Conclusion

Our in silico analysis demonstrates that Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a promising scaffold with a well-defined and rigid three-dimensional structure. The computational workflow outlined in this guide provides a robust framework for evaluating its potential in drug discovery programs. By comparing its conformational and electronic properties to established spirocyclic motifs, we can make more informed decisions in the design of next-generation therapeutics. The unique combination of rigidity, polarity, and three-dimensionality makes this scaffold a valuable addition to the medicinal chemist's toolkit.

References

  • A Researcher's Guide to Benchmarking Computational Methods for Conformational Analysis. Benchchem.
  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing.
  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Computational methods for exploring protein conformations. PMC - NIH.
  • Conformational Sampling. CalcUS Cloud.
  • Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society.
  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/P29950001351.
  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry - ACS Publications.
  • Conformational Analysis of Spiro-bis-dithiepins: A Peculiar Case of Axial Chirality. Organic Letters - ACS Publications.
  • TINKER Tutorial: Conformational Analysis. UCSB.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.

Sources

Validation

A Comparative Guide to Benchmarking the Metabolic Stability of Oxa-Azaspiro Compounds

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacokinetic profiles is paramount. Among the various scaffolds that have garnered significant interest, oxa-az...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacokinetic profiles is paramount. Among the various scaffolds that have garnered significant interest, oxa-azaspiro compounds have emerged as promising three-dimensional (3D) structures. Their inherent rigidity and unique spatial arrangement of atoms can lead to improved potency and selectivity.[1][2][3] However, like any chemical entity destined for therapeutic use, their metabolic stability is a critical attribute that dictates their in vivo fate and, ultimately, their clinical success.[4] Poor metabolic stability can result in rapid clearance, low bioavailability, and the formation of potentially toxic metabolites.[4]

This guide provides an in-depth, objective comparison of the metabolic stability of oxa-azaspiro compounds. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, presenting a self-validating system for robust assessment. This document is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to make informed decisions in the design and advancement of novel therapeutics featuring the oxa-azaspiro scaffold.

The Metabolic Landscape of Oxa-Azaspiro Compounds: Understanding the "Why"

The metabolic fate of any xenobiotic is primarily governed by a suite of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I metabolism.[5][6][7] These heme-containing monooxygenases, predominantly located in the liver, catalyze a variety of oxidative reactions.[5][6][7] For nitrogen-containing heterocycles like oxa-azaspiro compounds, common metabolic pathways include N-dealkylation, C-hydroxylation, and oxidation of the heterocyclic rings.

The unique 3D architecture of spirocyclic systems can significantly influence their interaction with metabolizing enzymes.[8] The fixed spatial orientation of substituents, a departure from more flexible acyclic or monocyclic analogs, can sterically hinder access to potential metabolic "soft spots." This steric shielding is a key hypothesis for the often-observed enhancement in metabolic stability of spirocyclic compounds compared to their non-spirocyclic counterparts.[8][9] For instance, replacing a piperidine fragment with a 2-oxa-6-azaspiro[3.3]octane moiety has been shown to reduce metabolism.[8]

Below is a generalized representation of potential metabolic sites on an oxa-azaspiro scaffold.

HLM_Workflow A Prepare HLM incubation mixture (HLM, buffer, test compound) B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH B->C D Sample at multiple time points (e.g., 0, 5, 15, 30, 45 min) C->D E Terminate reaction with cold acetonitrile D->E F Centrifuge to precipitate protein E->F G Analyze supernatant by LC-MS/MS F->G H Determine % remaining and calculate half-life (t½) and intrinsic clearance (CLint) G->H

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Dilute human liver microsomes (pooled from multiple donors to minimize inter-individual variability) to a final protein concentration of 0.5 mg/mL in the phosphate buffer. [10] * Prepare a stock solution of the oxa-azaspiro test compound and positive controls (e.g., verapamil for high clearance, dextromethorphan for moderate clearance) in DMSO. The final DMSO concentration in the incubation should be kept low (e.g., 0.25%) to avoid enzyme inhibition. [10] * Prepare a 1 mM NADPH solution in buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound (final concentration typically 1 µM). [10] * Include negative controls (without NADPH) to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes. [11] * Initiate the metabolic reaction by adding the pre-warmed NADPH solution. [12]

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction. [11][10]

  • Analysis:

    • Centrifuge the termination plate to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound. [13][14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more physiologically relevant model by using whole cells. [15][16] Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability (should be >80%) and density.

    • Prepare a hepatocyte suspension in incubation medium (e.g., Williams' Medium E) at a density of 1 x 10^6 viable cells/mL. [12]

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound (final concentration typically 1 µM).

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking. [15][17]

  • Sampling and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile. [15][12]

  • Analysis and Data Interpretation:

    • Follow the same analytical and data analysis steps as described for the HLM assay.

Data Presentation and Comparative Analysis

The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Metabolic Stability Data

Compound IDScaffold TypeHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
OXA-1 Oxa-Azaspiro> 60< 10> 120< 5
COMP-1 Piperidine Analog25454030
Verapamil Positive Control15752255
Warfarin Positive Control> 60< 10> 120< 7

Interpretation of Results:

In this hypothetical dataset, the oxa-azaspiro compound OXA-1 demonstrates significantly higher metabolic stability compared to its non-spirocyclic piperidine analog, COMP-1 . The half-life in both HLM and hepatocytes is substantially longer, and the intrinsic clearance is markedly lower. This supports the hypothesis that the rigid spirocyclic core protects the molecule from extensive metabolism. [8][9]The stability of OXA-1 is comparable to that of the low-clearance control, warfarin, further highlighting its robust metabolic profile.

Conclusion

The strategic incorporation of oxa-azaspiro scaffolds into drug candidates offers a promising avenue for enhancing metabolic stability. [3][8]Their inherent three-dimensionality can effectively shield metabolically liable sites from enzymatic attack, leading to improved pharmacokinetic properties. [8]By employing a rigorous, tiered benchmarking strategy that progresses from high-throughput microsomal assays to more comprehensive hepatocyte models, and by making direct comparisons to non-spirocyclic analogs, researchers can confidently identify compounds with a higher probability of success in vivo. The methodologies and insights provided in this guide serve as a robust framework for the rational design and development of the next generation of metabolically stable therapeutics.

References

  • Cyprotex. Hepatocyte Stability. Evotec. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021-12-22). Available from: [Link]

  • Dossetter, A. G. (2012). A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm, 3(9), 1164-1169. Available from: [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(17), 6333. Available from: [Link]

  • Kadi, A. A., et al. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS ONE, 11(10), e0164967. Available from: [Link]

  • Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. Available from: [Link]

  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Available from: [Link]

  • Caru, C., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(4), 361-365. Available from: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 13(10), 6825-6834. Available from: [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. Available from: [Link]

  • Hepatocyte Stability Assay. Domainex. Available from: [Link]

  • Al-Attas, Z., et al. (2023). Development and validation of LC-MS/MS method for determining the metabolic stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 226, 115258. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • Tymtsunik, A. V., et al. (2023). 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(1), 108-115. Available from: [Link]

  • Di, L. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(22), 9987-10001. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • Cyprotex. Microsomal Stability. Evotec. Available from: [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. Available from: [Link]

  • Di, L., & Kerns, E. H. (2004). Experimental design on single-time-point high-throughput microsomal stability assay. Journal of Pharmaceutical Sciences, 93(6), 1537-1544. Available from: [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12532-12566. Available from: [Link]

  • Carreira, E. M., & Burkhard, J. A. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 68(7), 493-497. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

  • Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126781. Available from: [Link]

  • Kumar, V., & Singh, P. (2022). Scaffold Hopping in Drug Discovery. CRIPS, 16(5). Available from: [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021-09-11). Available from: [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021-07-03). Available from: [Link]

  • The Role of Cytochrome P450 Enzymes in Xenobiotic Metabolism and Drug Interactions. OMICS International. (2024-08-05). Available from: [Link]

  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (2020-01-07). Available from: [Link]

  • The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available from: [Link]

  • Finamore, C., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8783. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal Protocols for Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Here is the comprehensive operational guide for the safe handling and disposal of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate. As a Senior Application Scientist, I recognize that managing the lifecycle of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational guide for the safe handling and disposal of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate.

As a Senior Application Scientist, I recognize that managing the lifecycle of complex organic intermediates is as critical as their synthesis. Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a structurally specialized Cbz-protected spirocyclic building block frequently utilized in medicinal chemistry and drug discovery.

Because this compound is a synthetic organic chemical, its disposal must adhere strictly to the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the Environmental Protection Agency (EPA), as well as the Occupational Safety and Health Administration (OSHA) Laboratory Standard[1][2]. This guide details the causal logic behind the required disposal methodologies to ensure environmental safety and regulatory compliance.

Physicochemical Hazard Assessment & Segregation Logic

Before establishing a disposal workflow, we must analyze the molecule to determine its waste classification. The compound contains a spirocyclic ether/amine core and a benzyl carbamate (Cbz) protecting group.

  • Combustion Profile: Thermal decomposition of this nitrogen-containing organic compound will yield carbon oxides (CO, CO2) and nitrogen oxides (NOx). Therefore, it must be disposed of via high-temperature incineration at a facility equipped with NOx scrubbers[3].

  • Drain Prohibition: Due to its organic nature, limited aqueous solubility, and potential aquatic toxicity, this compound and its solutions are strictly forbidden from sink disposal[4]. It does not meet the criteria for drain disposal (high water solubility, low toxicity, and degradability by standard biological wastewater treatment)[4].

  • Segregation: It must be segregated from strong oxidizing agents to prevent exothermic reactions in the waste stream[4].

Waste Categorization & Compatibility Data
Waste StateSolvent MatrixEPA ClassificationPrimary Container MaterialSegregation Rule
Solid (Neat) NoneNon-Hazardous Organic Solid (Requires Incineration)HDPE or Amber GlassStore away from strong oxidizers.
Liquid (Solution) Non-Halogenated (e.g., EtOAc, MeOH)Ignitable (D001) / F-Listed (if spent solvent)HDPE or PTFE-lined GlassSegregate from acids and aqueous waste.
Liquid (Solution) Halogenated (e.g., DCM, Chloroform)Halogenated Organic WasteAmber Glass (PTFE-lined cap)Strictly segregate from non-halogenated waste to minimize disposal costs.

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for processing this chemical from the point of generation to final destruction.

Phase 1: Point-of-Generation Containment
  • PPE Verification: Personnel must don standard laboratory PPE (nitrile gloves, lab coat, safety goggles) before handling the waste[3].

  • Container Selection: Select a chemically compatible, leak-proof container (e.g., an HDPE carboy for liquid waste or a wide-mouth glass jar for solid waste)[1]. OSHA mandates that containers must be free from damage and equipped with secure closures[1].

  • Immediate Labeling: The moment the first drop or crystal of waste is placed in the container, it must be labeled with the words "Hazardous Waste," the specific chemical identity (including the solvent matrix, if applicable), and the primary hazard (e.g., "Flammable" if in a solvent)[5].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Storage Placement: Transfer the labeled container to a designated Satellite Accumulation Area (SAA). The EPA requires that the SAA be at or near the point of generation and under the direct control of the operator[6].

  • Volume Monitoring: The SAA may accumulate up to 55 gallons of hazardous waste[5][6]. Containers must remain closed at all times except when actively adding waste[4].

  • Weekly Inspections: Conduct and document weekly inspections of the SAA to check for container leakage or deterioration[1][4].

Phase 3: Central Accumulation and Contractor Handoff
  • Transfer to CAA: Once an SAA container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within three days[4].

  • Time Limits: Depending on your facility's EPA generator status (e.g., Large Quantity Generator vs. Small Quantity Generator), the waste can only remain in the CAA for a strict regulatory period (typically 90 or 180 days)[5].

  • Final Destruction: A licensed hazardous waste contractor will transport the material. The contractor will utilize high-temperature incineration, which reduces the volume of the waste and turns it into less harmful ash while scrubbing the resulting NOx gases[3][5].

Waste Lifecycle Visualization

The following diagram illustrates the operational flow of the waste management process, ensuring line-of-sight tracking from the fume hood to the incineration facility.

G N1 Point of Generation (Fume Hood) N2 Segregation & Labeling N1->N2 N3 Satellite Accumulation (SAA) N2->N3 N4 Central Accumulation (CAA) N3->N4 N5 Final Disposal (Incineration) N4->N5

Fig 1: Operational workflow for chemical waste tracking and disposal.

References
  • OSHA Compliance For Laboratories - US Bio-Clean US Bio-Clean. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University Central Washington University.[Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting - MCF Environmental Services MCF Environmental Services. [Link]

  • Managing Hazardous Chemical Waste in the Lab Lab Manager.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Disposal Safety Protocols - NSTA National Science Teaching Association. [Link]

Sources

Handling

Personal protective equipment for handling Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Comprehensive Safety and Operational Guide for Handling Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate Scientific Context & Mechanistic Causality In modern drug discovery, maximizing the fraction of sp3-hybridized c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate

Scientific Context & Mechanistic Causality

In modern drug discovery, maximizing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to improve clinical success rates, solubility, and target specificity[2]. Spirocyclic scaffolds, such as the 1-oxa-8-azaspiro[1]nonane core, act as conformationally restricted bioisosteres for morpholines or piperidines[3]. They provide unique three-dimensional vectors that enhance protein-ligand interactions while reducing off-target toxicity[1].

However, the specific derivative Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate introduces unique handling considerations. The addition of the benzyl carboxylate (Cbz) protecting group significantly increases the molecule's lipophilicity (LogP).

Causality for PPE: High lipophilicity enhances the compound's ability to penetrate the stratum corneum (the skin's outermost layer). If dermal exposure occurs, the lipophilic Cbz group acts as a carrier, potentially facilitating systemic absorption of the pharmacologically active spirocyclic core. Therefore, stringent skin protection is not merely to prevent local irritation, but to prevent systemic exposure to an uncharacterized R&D building block[4].

Hazard Profile & Personal Protective Equipment (PPE) Matrix

Based on analogous spirocyclic amines and benzyl esters, this compound is classified under the following hazard statements:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation[4].

To mitigate these risks, the following PPE matrix must be strictly adhered to:

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Nitrile gloves (min. 0.11 mm thickness). Double-gloving required during transfer.Nitrile provides excellent chemical resistance against lipophilic esters. Double-gloving prevents micro-tears from mechanical stress during weighing.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Safety glasses lack orbital seals. Goggles prevent fine, static-prone spirocyclic powders from bypassing the lenses and causing H319 eye irritation[4].
Body Protection Flame-retardant (FR) lab coat (e.g., Nomex) with knit cuffs.Knit cuffs prevent wrist exposure. FR material is required as the compound is typically solubilized in flammable organic solvents (e.g., DCM, DMF).
Respiratory Handled exclusively inside a Class II Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of airborne particulates (H335), mitigating the risk of respiratory sensitization[4].

Experimental Protocol: Safe Weighing, Transfer, and Solubilization

Spirocyclic powders stored in anhydrous conditions often accumulate static charge. The following self-validating protocol ensures zero-exposure transfer and maintains stoichiometric accuracy.

Step 1: Environmental Preparation

  • Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

Step 2: Static Mitigation

  • Place an anti-static ionizer fan inside the hood, directed at the analytical balance.

  • Causality: Neutralizing the electrostatic charge prevents the fine powder from aerosolizing or clinging to the spatula, ensuring accurate mass transfer and preventing environmental contamination.

Step 3: Weighing by Difference

  • Tare the sealed source vial containing the compound.

  • Using a grounded, anti-static micro-spatula, transfer the estimated required mass into a pre-tared reaction flask.

  • Re-weigh the source vial to determine the exact mass transferred.

  • Trustworthiness Check: Weighing by difference minimizes the time the bulk powder is exposed to ambient humidity. Because spirocyclic amines can be hygroscopic, this self-validating step preserves the integrity of the (4S) stereocenter and prevents water-weight from skewing stoichiometric calculations.

Step 4: In-Hood Solubilization

  • Immediately dissolve the transferred powder in the primary reaction solvent (e.g., anhydrous dichloromethane or methanol) while still inside the fume hood.

  • Seal the reaction flask with a septum before transferring it to the main reactor manifold.

Spill Response and Disposal Plan

  • Solid Spill Response: Do NOT dry sweep. Dry sweeping aerosolizes the active intermediate. Instead, cover the spill with absorbent pads dampened with isopropanol or ethanol to solubilize and contain the powder. Wipe inward to prevent spreading.

  • Decontamination: Wash the affected surface with a 10% bleach solution, followed by a water rinse, to hydrolyze the ester and degrade the amine core.

  • Waste Disposal: Collect all contaminated PPE, wipes, and residual compound in a high-density polyethylene (HDPE) container. Label explicitly as "Non-halogenated organic hazardous waste" (unless halogenated solvents were used) and dispose of via a certified hazardous waste contractor[4].

Operational Workflow Visualization

G A 1. Storage & Retrieval (-20°C / Inert Gas) B 2. PPE Verification (Nitrile, Goggles, FR Coat) A->B C 3. Primary Containment (Fume Hood / Static Ionizer) B->C D 4. Weighing & Transfer (Anti-static tools / Weigh by diff) C->D E 5. Solubilization (Closed System Assembly) D->E F 6A. Reaction Execution (Standard Protocol) E->F G 6B. Spill / Decontamination (Wet wipe / 10% Bleach) E->G If spill occurs H 7. Waste Segregation (HDPE Container) F->H G->H

Operational workflow for handling Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate.

References

  • ChemBridge Corporation. "Spirocycle Library: Fsp3 and Clinical Success in Drug Discovery." 2

  • Drug Hunter. "The Spirocycle Surge in Drug Discovery: Bioisosteres and Conformations." 3

  • BLDpharm. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry."1

  • AK Scientific, Inc. "1-Oxa-6-azaspiro[1]nonane oxalate(2:1) Safety Data Sheet (SDS) & Handling Guidelines."4

Sources

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